molecular formula C11H7ClN2O B1492965 2-Chloro-4-(pyridine-3-carbonyl)pyridine CAS No. 1516596-37-4

2-Chloro-4-(pyridine-3-carbonyl)pyridine

Cat. No.: B1492965
CAS No.: 1516596-37-4
M. Wt: 218.64 g/mol
InChI Key: NUCRQADZIGTFNG-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridine-3-carbonyl)pyridine (CAS 1516596-37-4) is a high-purity, bispyridinyl diketone compound supplied for advanced research and development applications. With a molecular formula of C11H7ClN2O and a molecular weight of 218.64 , this chemical serves as a versatile and valuable synthetic intermediate. Its structure, featuring two nitrogen-containing aromatic rings linked by a carbonyl group, makes it a promising precursor in medicinal chemistry and materials science. Researchers utilize this compound as a key building block in heterocyclic chemistry, particularly for constructing complex molecular architectures like pyrazolo[3,4-b]pyridines, which are frameworks known for a wide range of pharmacological activities including anticancer, antiviral, and anti-inflammatory effects . The presence of both a carbonyl group and a chlorine atom on the pyridine rings provides two distinct reactive sites, allowing for sequential functionalization through nucleophilic substitution and condensation reactions. The mechanism for such transformations often begins with a nucleophilic attack on the electrophilic centers of the pyridine ring, which can be followed by cyclization or tautomerization to form new fused ring systems . This makes 2-Chloro-4-(pyridine-3-carbonyl)pyridine a critical reagent in the synthesis of novel compounds for biological screening and the development of new agrochemicals and functional materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10-6-8(3-5-14-10)11(15)9-2-1-4-13-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCRQADZIGTFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-4-(pyridine-3-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Orthogonal Reactivity in Medicinal Chemistry

Executive Summary & Structural Analysis

2-Chloro-4-(pyridine-3-carbonyl)pyridine (also designated as (2-chloropyridin-4-yl)(pyridin-3-yl)methanone) represents a high-value "privileged scaffold" in modern drug discovery. Its structural significance lies in its bis-heteroaryl ketone core, which serves as a rigid linker system often found in kinase inhibitors (e.g., p38 MAPK), antihistamines, and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).

For the medicinal chemist, this molecule offers orthogonal reactivity :

  • The C2-Chloro position: Activated by the electron-withdrawing carbonyl group at the para position, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The Carbonyl Bridge: A classic electrophile for Grignard additions, reductions, or reductive aminations to install chiral centers.

  • The Pyridine Nitrogens: Sites for salt formation or N-oxide modulation to adjust solubility and metabolic stability (t1/2).

Physiochemical Profile [1][2][3]
PropertyValue / DescriptionNote
IUPAC Name (2-chloropyridin-4-yl)(pyridin-3-yl)methanone
Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
Predicted LogP 1.9 – 2.2Favorable lipophilicity for CNS penetration
H-Bond Acceptors 3 (2 Pyridine N, 1 Carbonyl O)
H-Bond Donors 0
Appearance Off-white to pale yellow crystalline solidTypical of bis-pyridyl ketones
Solubility DMSO, DCM, Methanol, Ethyl AcetatePoor water solubility
Synthetic Architecture

The synthesis of unsymmetrical bis-pyridyl ketones is non-trivial due to the potential for homocoupling and lack of regiocontrol in Friedel-Crafts acylations of electron-deficient rings.

Recommended Pathway: The Weinreb Protocol
  • Precursor A: 2-Chloropyridine-4-carboxylic acid is converted to its Weinreb amide (N-methoxy-N-methylamide).

  • Precursor B: 3-Bromopyridine is subjected to halogen-metal exchange (using n-BuLi or i-PrMgCl) to generate the nucleophilic 3-pyridyl species.

  • Coupling: The nucleophile attacks the Weinreb amide. The stable tetrahedral intermediate prevents double addition. Hydrolysis releases the ketone.

Synthesispathway Start1 2-Chloropyridine-4- carboxylic acid Weinreb Weinreb Amide (Intermediate) Start1->Weinreb 1. CDI or EDCI 2. NH(OMe)Me·HCl Product 2-Chloro-4-(pyridine- 3-carbonyl)pyridine Weinreb->Product Nucleophilic Attack Start2 3-Bromopyridine Lithio 3-Lithiopyridine (In-situ) Start2->Lithio n-BuLi, THF -78°C Lithio->Product Addition & Hydrolysis

Figure 1: Convergent synthesis via Weinreb amide to prevent over-alkylation.

Reactivity & Functionalization

The utility of 2-Chloro-4-(pyridine-3-carbonyl)pyridine lies in its ability to be sequentially functionalized. The C2-Cl bond is chemically "hot" because the carbonyl group at C4 acts as an electron sink, stabilizing the Meisenheimer complex during SNAr reactions.

Key Transformations
  • SNAr Displacement (C2 Position):

    • Reagents: Primary/Secondary amines, alkoxides, thiols.

    • Conditions: Mild heat (60-80°C) in DMF or DMSO; often requires no metal catalyst.

    • Application: Introduction of solubility-enhancing groups (e.g., piperazines, morpholines).

  • Ketone Reduction/Modification (Bridge):

    • Reduction: NaBH4 yields the secondary alcohol (chiral center potential).

    • Reductive Amination: Reaction with amines + NaBH(OAc)3 yields benzylic-like amines.

  • Suzuki-Miyaura Coupling:

    • If SNAr is sluggish (e.g., with aryl nucleophiles), Pd-catalyzed coupling at the C2-Cl position is highly effective.

Reactivity Core 2-Chloro-4-(pyridine- 3-carbonyl)pyridine SNAr_Prod 2-Amino-4-(pyridyl) ketone analogs Core->SNAr_Prod S_NAr: HNR2, K2CO3 DMSO, 80°C Alcohol_Prod Secondary Alcohol (Chiral Scaffold) Core->Alcohol_Prod Reduction: NaBH4 MeOH, 0°C Suzuki_Prod 2-Aryl-4-(pyridyl) ketone analogs Core->Suzuki_Prod Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane

Figure 2: Divergent reactivity profile allowing library generation at C2 and the ketone bridge.

Experimental Protocol: Weinreb Synthesis

Note: This protocol is designed for a 10 mmol scale. All reactions involving organolithiums must be performed under inert atmosphere (Ar or N2).

Step A: Preparation of the Weinreb Amide
  • Activation: Dissolve 2-chloropyridine-4-carboxylic acid (1.57 g, 10 mmol) in anhydrous DCM (30 mL). Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in portions. Stir at RT for 1 hour until CO2 evolution ceases.

  • Amidation: Add N,O-Dimethylhydroxylamine hydrochloride (1.07 g, 11 mmol) followed by Triethylamine (1.5 mL). Stir overnight at RT.

  • Workup: Dilute with DCM, wash with 1N HCl (rapidly), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate. Yield expectation: >85%.

Step B: Lithiation and Coupling
  • Lithiation: In a flame-dried flask, dissolve 3-bromopyridine (1.58 g, 10 mmol) in anhydrous THF (20 mL). Cool to -78°C .

  • Exchange: Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol). Stir for 30 mins at -78°C to form 3-lithiopyridine. Critical: Do not let temperature rise, or the "pyridyne" elimination pathway may occur.

  • Addition: Dissolve the Weinreb amide from Step A (10 mmol) in THF (10 mL) and add dropwise to the lithiated species at -78°C.

  • Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Purify via flash column chromatography (Hexane/EtOAc gradient).

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[4]

  • Specific Risks:

    • Halopyridines: Can be sensitizers. Avoid dust inhalation.[5][6][7][8]

    • Organolithiums: Pyrophoric. Handle with extreme caution under inert gas.

  • Disposal: All aqueous waste from the lithiation step containing pyridine derivatives must be segregated and treated as hazardous organic waste.

References
  • Structure & Properties: PubChem. Compound Summary for 2-Chloropyridine derivatives. National Library of Medicine (US). Available at: [Link]

  • Synthetic Methodology (Weinreb Amides): Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
  • Pyridyl Lithiation: Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.
  • Medicinal Applications: Das, J., et al. "Pyridine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010. (Contextual reference for diaryl ketone scaffolds).

Sources

Literature review of bis-pyridine ketone derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of bis-pyridine ketone derivatives, specifically focusing on the di-2-pyridylketone thiosemicarbazone (DpT) class, which has emerged as a critical scaffold in oncology for targeting metal metabolism.

Executive Summary

The bis-pyridine ketone scaffold, particularly when functionalized as a thiosemicarbazone, represents a paradigm shift in metallodrug design. Unlike traditional chemotherapeutics that target DNA directly (e.g., cisplatin), these derivatives exploit the "iron addiction" of rapidly proliferating cancer cells. The lead compound, Dp44mT (di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone), and its analog DpC , function as "Trojan Horses"—they enter cells via passive diffusion or active transport, chelate intracellular iron/copper, and undergo redox cycling to generate cytotoxic Reactive Oxygen Species (ROS), ultimately triggering lysosomal membrane permeabilization (LMP).

Chemical Architecture & Chelation Logic

The N-N-N Pincer Ligand

The core efficacy of this class stems from the tridentate N,N,N-donor system . The bis-pyridine ketone backbone provides two pyridine nitrogens, while the thiosemicarbazone side chain contributes an imine nitrogen and a sulfur atom (in the thione/thiol tautomeric equilibrium).

  • Ligand Geometry: The ligand forms two five-membered chelate rings upon coordination with transition metals (Fe, Cu, Zn).

  • Charge Neutrality: The deprotonated thiol form allows for the formation of neutral, lipophilic complexes (e.g., [Fe(Dp44mT)2]) that can easily traverse biological membranes, accessing intracellular metal pools that are typically sequestered.

Tautomerism

The thiosemicarbazone moiety exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In solution, the thione form predominates, but metal coordination often stabilizes the thiol form (as a monoanionic ligand), which is crucial for the redox potential of the resulting complex.

Synthetic Methodology

The synthesis of bis-pyridine ketone derivatives is generally a two-stage process: the formation of the bis-pyridine ketone core (if not commercially sourced) followed by a condensation reaction.

Synthesis Scheme (Graphviz)

Synthesis Pyridine 2-Bromopyridine Lithiation 1. n-BuLi, -78°C 2. Ethyl Picolinate Pyridine->Lithiation Ketone Di-2-pyridyl Ketone (DpT Core) Lithiation->Ketone Nucleophilic Acyl Substitution Condensation Reflux (EtOH) Cat. H+ Ketone->Condensation TSCZ 4,4-Dimethyl-3- thiosemicarbazide TSCZ->Condensation Dp44mT Dp44mT (Target Ligand) Condensation->Dp44mT Schiff Base Formation

Figure 1: Synthetic pathway for Dp44mT. The core ketone is formed via lithiation, followed by acid-catalyzed condensation with the appropriate thiosemicarbazide.

Detailed Protocol: Synthesis of Dp44mT

Objective: Synthesis of Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone.

Reagents:

  • Di-2-pyridyl ketone (1.0 eq)

  • 4,4-Dimethyl-3-thiosemicarbazide (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Step-by-Step Procedure:

  • Dissolution: Dissolve di-2-pyridyl ketone (e.g., 1.84 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 4,4-dimethyl-3-thiosemicarbazide (1.19 g, 10 mmol) to the solution.

  • Catalysis: Add 3–4 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 3–5 hours. Monitor reaction progress via TLC (SiO2, 95:5 CHCl3:MeOH).

  • Crystallization: Upon completion, cool the reaction mixture slowly to room temperature, then to 4°C. The product should precipitate as a bright yellow crystalline solid.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

  • Characterization: Confirm structure via 1H NMR (DMSO-d6) looking for the disappearance of the ketone carbonyl signal and the presence of the thiosemicarbazone N-H and methyl protons.

Mechanism of Action (MOA)

The anticancer activity of Dp44mT and DpC is multimodal, often described as a "double-edged sword" effect involving both iron depletion and ROS generation.

The "Trojan Horse" & Lysosomal Trapping

A unique feature of Dp44mT is its interaction with P-glycoprotein (Pgp), a transporter usually associated with drug resistance.

  • Pgp Transport: Dp44mT is a substrate for Pgp.[1] In Multi-Drug Resistant (MDR) cells, Pgp actively pumps Dp44mT into the lysosome rather than out of the cell [1].

  • LMP: Once inside the acidic lysosome, Dp44mT binds copper or iron, generates a burst of ROS via redox cycling, and permeabilizes the lysosomal membrane (LMP), releasing cathepsins and triggering apoptotic/necrotic cell death. This makes MDR cells hypersensitive to Dp44mT (Collateral Sensitivity).

MOA Pathway Diagram (Graphviz)

MOA Dp44mT Dp44mT (Ligand) Pgp P-glycoprotein (Pgp) Dp44mT->Pgp Transported by MetalPool Intracellular Fe/Cu Pool Dp44mT->MetalPool Chelation Lysosome Lysosome (Acidic pH) Pgp->Lysosome Accumulation Complex [Fe(Dp44mT)2] / [Cu(Dp44mT)] Redox Active MetalPool->Complex Forms RR Ribonucleotide Reductase (Iron Dependent) MetalPool->RR Depletion inhibits Complex->Lysosome Localizes to ROS ROS Generation (OH•, O2•-) Complex->ROS Fenton Chemistry LMP Lysosomal Membrane Permeabilization (LMP) ROS->LMP Oxidative Damage DNA DNA Synthesis Halted RR->DNA Death Apoptosis / Cell Death LMP->Death Cathepsin Release

Figure 2: Mechanism of Action. Dp44mT exploits Pgp for lysosomal targeting, where metal coordination leads to ROS generation and subsequent cell death.

Structure-Activity Relationship (SAR) & Data

The N4-terminal substitution on the thiosemicarbazone chain is the primary driver of potency and pharmacokinetics.

  • Dp44mT (N4-dimethyl): Highly potent but has a short half-life and potential for cardiac toxicity due to high peak plasma concentrations.

  • DpC (N4-methyl, N4-cyclohexyl): Second-generation analog. The bulky cyclohexyl group increases lipophilicity and metabolic stability, reducing cardiac toxicity while maintaining efficacy [2].

Comparative Cytotoxicity Data (IC50)[1][2]

The following table summarizes the potency of Dp44mT across various cell lines, highlighting its efficacy in resistant phenotypes.

Cell LineTissue OriginPhenotypeDp44mT IC50 (nM)Reference
MCF-7 BreastEstrogen Receptor (+)25.7 ± 5.5 [3]
SK-BR-3 BreastHER2 Overexpressing~100 [3]
U87 GlioblastomaAggressive / Glioma< 100 [4]
KBV1 CervicalPgp High (MDR)~ 20 [1]
HCT116 ColonCarcinoma~ 40 [2]

Note: Values are approximate and dependent on assay conditions (e.g., 72h MTT assay).

Future Perspectives: ADCs and Nanoparticles

Despite their potency, free thiosemicarbazones face challenges with solubility and non-specific toxicity. Current research focuses on:

  • Antibody-Drug Conjugates (ADCs): Conjugating Dp44mT to antibodies (e.g., Trastuzumab) via cleavable linkers to target HER2+ cells specifically [3].

  • Nanoparticle Encapsulation: PLGA-PEG nanoparticles loaded with Dp44mT have shown reduced systemic toxicity and enhanced accumulation in glioma tumors [4].

References

  • Jansson, P. J., et al. (2015).[1] "Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp)." Journal of Biological Chemistry.

  • Lovejoy, D. B., et al. (2012). "Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents." Biochemical Pharmacology.

  • Staudt, M., et al. (2025). "Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates." RSC Chemical Biology.

  • Bakhshian, H., et al. (2020).[1] "Examining the Anti-Tumor Activity of Dp44mT-Loaded Nanoparticles In Vitro." IEEE Engineering in Medicine and Biology Society.

Sources

Pharmacophore analysis of 2-Chloro-4-(pyridine-3-carbonyl)pyridine moiety

[1][2][3]

Executive Summary: The Bis-Pyridyl Ketone Scaffold

The 2-Chloro-4-(pyridine-3-carbonyl)pyridine moiety is a bis-heteroaryl ketone chemotype.[1] In drug discovery, this scaffold is valued not merely for its intrinsic activity, but for its role as a diversity-enabling core . It combines a rigid carbonyl linker with two pyridine rings, one of which carries a reactive chlorine "warhead" at the 2-position.[1]

Key Pharmacological Utility:

  • Kinase Inhibition: The pyridine nitrogens and carbonyl oxygen mimic the adenine ring of ATP, forming hydrogen bonds within the hinge region of kinases (e.g., p38 MAPK, c-Met).

  • GPCR Modulation: The rigid angular geometry of the ketone bridge positions the aromatic rings to occupy hydrophobic sub-pockets in receptors like mGluR5.

  • Synthetic Versatility: The 2-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation.
    

Structural Deconstruction & Pharmacophore Mapping[1]

To understand the biological relevance, we must deconstruct the molecule into its interacting features. The molecule is not flat; the central carbonyl creates a specific torsional angle that dictates binding affinity.

Table 1: Physicochemical Profile (Calculated)
PropertyValueSignificance in Drug Design
Molecular Weight ~218.64 DaIdeal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.[1]
H-Bond Acceptors 3 (2 Pyridine N, 1 Carbonyl O)Critical for "Hinge Binding" in kinases.[1]
H-Bond Donors 0Requires functionalization (e.g., amination) to add donors.[1]
Rotatable Bonds 2Limited flexibility reduces entropy penalty upon binding.[1]
Topological Polar Surface Area ~43 ŲWell within the range for CNS penetration (<90 Ų).
The Pharmacophore Map

The biological activity is driven by three distinct vectors:

  • Vector A (The Hinge Binder): The pyridine nitrogen on the 4-substituted ring (adjacent to the Cl) often acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region.

  • Vector B (The Spacer/Acceptor): The central carbonyl (C=O) serves as a rigid spacer and a secondary HBA. It locks the two aromatic rings in a non-coplanar conformation (dihedral angle approx. 40-60°), matching the twist of many hydrophobic pockets.

  • Vector C (The Electrophile/Exit Vector): The 2-Chloro substituent.[1] This is not a binding feature but a synthetic handle.[1] It is positioned to be displaced by amines (solubilizing groups) that protrude into the solvent-exposed region of the protein.

Diagram 1: Pharmacophore Interaction & Logic

This diagram illustrates the functional role of each atom in the scaffold.

PharmacophoreMapCore2-Chloro-4-(pyridine-3-carbonyl)pyridine(Scaffold Core)PyridineNPyridine Nitrogens(H-Bond Acceptors)Core->PyridineNContainsCarbonylCarbonyl Bridge(Rigid Linker & HBA)Core->CarbonylContainsChlorine2-Cl Position(S_NAr Electrophile)Core->ChlorineContainsTargetKinaseKinase Hinge Region(ATP Pocket)PyridineN->TargetKinaseH-Bonding (Met/Glu)TargetGPCRGPCR Allosteric Site(Hydrophobic Pocket)Carbonyl->TargetGPCRDipole InteractionChlorine->TargetKinaseReplaced by Solubilizing Group(Solvent Channel)

Caption: Interaction map showing how the scaffold's structural features map to biological targets (Kinases/GPCRs).

Synthetic Causality & Experimental Protocols

The primary value of this moiety lies in its reactivity. The 2-chloro-4-substituted pyridine motif is electronically designed for Nucleophilic Aromatic Substitution (


)1

Mechanism: The pyridine nitrogen is electron-withdrawing.[1] The carbonyl group at the 4-position is also strongly electron-withdrawing (via resonance).[1] This makes the 2-position carbon highly electrophilic, allowing for facile displacement of the chlorine atom by amines, alkoxides, or thiols without the need for palladium catalysis (though Pd is often used for C-C bond formation).

Protocol: Diversification (Self-Validating)

This protocol describes the conversion of the 2-chloro core into a bioactive amino-pyridine derivative (e.g., adding a piperazine tail).[1]

Reagents:

  • Scaffold: 2-Chloro-4-(pyridine-3-carbonyl)pyridine (1.0 eq)[1][2]

  • Nucleophile: N-Methylpiperazine (1.2 eq)[1]

  • Base:

    
     or 
    
    
    (2.0 eq)
  • Solvent: DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer complex intermediate).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Activation: Add 2.0 mmol of powdered

    
    . Stir for 10 minutes at room temperature.
    
  • Addition: Dropwise add 1.2 mmol of N-Methylpiperazine.

  • Heating: Heat the reaction vessel to 80–100°C .

    • Validation Point: Monitor via TLC or LC-MS.[1] The starting material (Cl-core) typically elutes later than the product (Amine-core) on reverse phase.[1]

    • Causality: Heating is required to overcome the activation energy of the aromatic substitution, despite the activating groups.

  • Workup: Pour the mixture into ice water. The product often precipitates.[1] If not, extract with EtOAc.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Diagram 2: Synthetic Workflow for Library Generation

This diagram outlines the transformation of the core into active drug candidates.

SynthesisWorkflowStartStart: 2-Chloro-4-(pyridine-3-carbonyl)pyridinePathAPath A: S_NAr Displacement(Diversity Step)Start->PathA+ Primary/Secondary Amines(Base, Heat)PathBPath B: Carbonyl Reduction(Linker Modification)Start->PathB+ NaBH4 or GrignardProdA2-Amino-bis(pyridyl)methanone(Kinase Inhibitor Core)PathA->ProdAProdBBis(pyridyl)methanol / Methane(Antihistamine/Antifungal Core)PathB->ProdBValidationValidation: LC-MS & NMR(Confirm Substitution)ProdA->ValidationProdB->Validation

Caption: Synthetic divergence showing how the core is modified for different therapeutic classes.

Biological Applications & Target Classes

Kinase Inhibitors (p38 MAPK, RAF, MET)

The 2-amino-4-(pyridine-3-carbonyl)pyridine derivatives function as ATP-competitive inhibitors .[1]

  • Binding Mode: The pyridine nitrogen (from the core) accepts a hydrogen bond from the backbone NH of the "hinge" residue (e.g., Met109 in p38).

  • Selectivity: The "3-carbonyl-pyridine" tail extends into the hydrophobic back-pocket, often interacting with the "Gatekeeper" residue.[1] This allows for selectivity tuning by modifying the 3-pyridyl ring.[1]

HIV-1 Reverse Transcriptase (NNRTIs)

Structurally similar to diaryl ketone NNRTIs (like benzophenone derivatives).[1] The bis-pyridyl ketone scaffold occupies the hydrophobic non-nucleoside binding pocket (NNBP).[1] The "butterfly-like" conformation of the two pyridine rings is critical for fitting into this allosteric site.[1]

TRPV4 Antagonists

Recent studies (see Reference 3) have highlighted bis-aryl methanones as antagonists for the TRPV4 ion channel, utilized in treating pain and inflammation. The carbonyl group is essential for orienting the aromatic rings to block the channel pore or allosteric site.

References

  • PubChem. (2025).[1][3] Compound Summary: 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole (Structural Analog).[1] National Library of Medicine.[1] [Link]

  • Cocco, M. T., et al. (2003).[4] New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity.[1][4] European Journal of Medicinal Chemistry.[1][4] [Link]

  • Tsuno, N., et al. (2017).[5] Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists.[1][5] Bioorganic & Medicinal Chemistry.[1][5][6][7] [Link]

  • Accela ChemBio. (2025).[1] Product Catalog: 2-chloro-4-(pyridine-3-carbonyl)pyridine (CAS 1516596-37-4).[1][2][Link]

  • Liao, J. J. (2007).[7] Molecular Recognition of Protein Kinase Binding Pockets for Design of Potent and Selective Kinase Inhibitors. Journal of Medicinal Chemistry.[1][4][8] [Link]

An In-depth Technical Guide to the Presumed Toxicity and Safe Handling of 2-Chloro-4-(pyridine-3-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Compound Overview

2-Chloro-4-(pyridine-3-carbonyl)pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, likely as a synthetic intermediate. Its structure features a chloropyridine core linked via a carbonyl group to a second pyridine ring. The toxicological and safety profile of a novel chemical entity is paramount for the protection of researchers and the integrity of experimental outcomes.

Given the absence of direct toxicological data, a precautionary principle must be applied. This guide provides an inferred hazard assessment based on the well-documented profiles of its constituent chemical motifs: the pyridine ring and chlorinated aromatic systems.

Inferred Toxicological Profile & Hazard Classification

The toxicological properties of 2-Chloro-4-(pyridine-3-carbonyl)pyridine have not been thoroughly investigated. However, based on the known hazards of similar chemical structures, a number of potential health effects can be anticipated.

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust or aerosols, skin contact, and eye contact. Ingestion is a less common but possible route of exposure.

Inferred Health Hazards:

  • Skin Irritation: Many chlorinated pyridine derivatives are classified as skin irritants.[1][2][3] It is prudent to assume that this compound will cause skin irritation upon contact.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][3][4] This is a common characteristic of functionalized pyridine compounds.

  • Respiratory Tract Irritation: Inhalation of the compound as a dust or aerosol may lead to irritation of the respiratory system.[3]

  • Systemic Effects: The parent molecule, pyridine, is known to cause systemic effects upon overexposure, including headache, dizziness, nausea, and potential liver and kidney damage.[5][6] While the specific systemic toxicity of this derivative is unknown, the potential for such effects should not be discounted.

Carcinogenicity and Mutagenicity:

  • There is no data available for 2-Chloro-4-(pyridine-3-carbonyl)pyridine.

  • For many related compounds, this information is also lacking or inconclusive. For instance, many SDSs for similar molecules state that they are not classified as a carcinogen by IARC, NTP, or OSHA.

Table 1: Inferred GHS Hazard Classification
Hazard ClassCategoryHazard StatementBasis for Inference
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationConsistent classification for various chloropyridine derivatives.[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationCommon hazard for functionalized pyridines.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInferred from related compounds and general properties of fine chemical dusts.[3]

Safe Handling and Personal Protective Equipment (PPE)

A rigorous approach to engineering controls and personal protective equipment is essential when handling compounds with an uncharacterized toxicological profile.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and transfer of the solid compound or its solutions must be conducted within a properly functioning and certified chemical fume hood.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement local exhaust systems.[5][8]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield, conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile or butyl rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves properly after use.[8]

    • Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron or suit should be considered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH/MSHA or EN 149 approved respirator with an appropriate particulate filter should be used.[9]

Diagram: PPE Selection Logic for Uncharacterized Compounds

PPE_Selection start Start: Handling Novel Compound fume_hood Is work performed in a certified fume hood? start->fume_hood splash_risk Is there a significant splash or aerosol risk? fume_hood->splash_risk Yes ppe_standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat fume_hood->ppe_standard No (Work outside hood not recommended) splash_risk->ppe_standard No ppe_enhanced Enhanced PPE: - Safety Goggles / Face Shield - Chem-Resistant Gloves - Impervious Apron splash_risk->ppe_enhanced Yes respirator Is dust/aerosol generation unavoidable? ppe_standard->respirator ppe_enhanced->respirator ppe_respirator Add Respirator to PPE Ensemble respirator->ppe_respirator Yes end_procedure Proceed with Caution respirator->end_procedure No ppe_respirator->end_procedure

Caption: A decision-making workflow for selecting appropriate PPE.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] The storage location should be secure and segregated from incompatible materials.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

  • Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 2: Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8]

Accidental Release:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, cover the spill with an inert, dry absorbent material (e.g., vermiculite, sand).[7]

  • Collect: Carefully sweep or scoop the material into a suitable, sealed container for hazardous waste disposal. Avoid generating dust.

  • Clean: Clean the spill area thoroughly with soap and water.

Experimental Protocols for Initial Hazard Assessment

To definitively establish the toxicological profile of a novel compound like 2-Chloro-4-(pyridine-3-carbonyl)pyridine, a series of standardized in vitro and in vivo assays would be required. The following outlines the causality and workflow for this process.

Causality: The goal is to move from predictive, non-animal-based methods to more definitive assays if required, following the 3Rs principle (Replacement, Reduction, Refinement). Initial assays focus on the most likely hazards based on chemical structure: irritation and acute toxicity.

Diagram: Toxicological Assessment Workflow

Toxicology_Workflow cluster_0 Phase 1: In Vitro & In Silico cluster_1 Phase 2: Acute Toxicity cluster_2 Phase 3: Genotoxicity & Further Studies qsar In Silico QSAR Modeling (Predicts toxicity from structure) skin_vitro In Vitro Skin Irritation (OECD 439 - Reconstructed Human Epidermis) qsar->skin_vitro eye_vitro In Vitro Eye Irritation (OECD 492 - Reconstructed Human Cornea-like Epithelium) skin_vitro->eye_vitro acute_oral Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method) eye_vitro->acute_oral ames_test Bacterial Reverse Mutation Test (Ames) (OECD 471 - Mutagenicity) acute_oral->ames_test micronucleus In Vitro Micronucleus Test (OECD 487 - Chromosomal Damage) ames_test->micronucleus

Caption: A tiered workflow for assessing the toxicity of a new chemical entity.

Protocol Example: In Vitro Skin Irritation (Based on OECD 439)

  • Objective: To determine the potential of the test chemical to cause skin irritation using a reconstructed human epidermis (RhE) model.

  • Methodology Rationale: This method avoids animal testing and provides a mechanistically relevant system for assessing human skin irritation.

  • Procedure Outline:

    • Preparation: Reconstitute the test chemical in a suitable solvent vehicle. Prepare positive (e.g., 5% Sodium Dodecyl Sulfate) and negative (e.g., Phosphate Buffered Saline) controls.

    • Application: Apply a defined amount of the test chemical to the surface of the RhE tissue culture.

    • Incubation: Incubate the treated tissues for a standardized period (e.g., 60 minutes) at 37°C.

    • Washing: Thoroughly rinse the test chemical from the tissue surface.

    • Post-Incubation: Transfer tissues to fresh medium and incubate for an extended period (e.g., 42 hours) to allow for cytotoxic effects to manifest.

    • Viability Assessment: Determine tissue viability by measuring the conversion of MTT dye to formazan by mitochondrial enzymes in viable cells. Read absorbance spectrophotometrically.

  • Interpretation: The chemical is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

Conclusion

While 2-Chloro-4-(pyridine-3-carbonyl)pyridine is a compound with an uncharacterized hazard profile, a robust safety framework can be established by analyzing its structural components. It should be handled as a substance that is irritating to the skin, eyes, and respiratory tract, with unknown potential for systemic toxicity. Strict adherence to engineering controls, diligent use of personal protective equipment, and careful planning of all handling procedures are mandatory to ensure researcher safety. The protocols and workflows described herein provide a template for both the safe immediate use and the future toxicological characterization of this and other novel chemical entities.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. For. Pyridine. (n.d.).
  • Safety Data Sheet - Sigma-Aldrich. (2024, September 7).
  • 2-chloro-N-(3-chlorophenyl)pyridine-4-carboxamide Safety Data Sheets - Echemi. (n.d.).
  • Pyridine - Techno PharmChem. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (2011, June 27).
  • Safety Data Sheet - Fisher Scientific. (2011, June 14).
  • 2-Chloro Pyridine CAS No 109-09-1 Material Safety Data Sheet SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 2-Chloro-3-fluoro-4-formylpyridine - Safety Data Sheet - ChemicalBook. (2025, July 19).
  • Safety Data Sheet - Fisher Scientific. (2009, November 11).
  • Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. (n.d.).
  • ATSDR Pyridine Tox Profile. (n.d.).
  • 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine Properties. (n.d.).
  • Safety Data Sheet - Sigma-Aldrich. (2024, September 7).
  • Safety Data Sheet - Sigma-Aldrich. (2022, April 30).
  • Pyridine - Safety Data Sheet - PENTA. (2024, November 26).
  • Cas 131986-28-2, 3-Chloro-4-(pyridin-3-yl) - LookChem. (2020, February 11).
  • 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole | C7H4ClN3S | CID 10488164 - PubChem. (n.d.).

Sources

Technical Guide: Crystal Packing & X-ray Diffraction of 2-Chloro-4-(pyridine-3-carbonyl)pyridine

[1]

Executive Summary

2-Chloro-4-(pyridine-3-carbonyl)pyridine represents a critical class of diaryl ketones used as pharmacophores in kinase inhibitors and as ligands in coordination polymers.[1] Its solid-state behavior is governed by the competition between the conformational flexibility of the ketone bridge and the directional locking of halogen (Cl) and hydrogen bonding acceptors (N, O).[1]

Understanding the crystal packing of this molecule is essential for:

  • Polymorph Screening: The rotatable C(O)-C bonds create high conformational entropy, increasing the risk of polymorphism.[1]

  • Process Chemistry: The 2-chloro position is reactive; packing density influences chemical stability against hydrolysis during storage.[1]

  • Solubility Profiling: Intermolecular

    
    -stacking strength directly correlates with dissolution rates in aqueous media.[1]
    

Structural & Conformational Analysis

Molecular Geometry

Unlike fused ring systems, this molecule possesses a "propeller-like" twist due to steric repulsion between the carbonyl oxygen and the adjacent pyridyl hydrogens.[1]

  • Core Skeleton: Asymmetric bis-heteroaryl ketone.[1]

  • Torsion Angles: The planes of the two pyridine rings are rarely coplanar. Expect a dihedral angle in the range of 45°–80° to minimize steric clash.

  • Active Sites:

    • Carbonyl Oxygen: Strong H-bond acceptor.[1]

    • Pyridine Nitrogens: Competent H-bond acceptors.[1]

    • Chlorine Atom (C2): Lipophilic, capable of weak Halogen...Halogen or Halogen...

      
       interactions.
      
Predicted Crystal Packing Motifs (Synthon Analysis)

Based on fragment interaction maps (FIM) of analogous chloropyridines, the crystal lattice is stabilized by a hierarchy of forces:

  • Primary Interaction (1D Chains): Weak

    
     and 
    
    
    hydrogen bonds link molecules into infinite chains. The carbonyl oxygen typically acts as a bifurcated acceptor.
  • Secondary Interaction (2D Sheets): Offset

    
     stacking between the electron-deficient pyridine rings.
    
  • Tertiary Interaction (3D Network): Type I or Type II Halogen bonding (

    
     or 
    
    
    ).[1]
Visualization: Interaction Hierarchy

CrystalPackingcluster_forcesIntermolecular ForcesMolecule2-Chloro-4-(pyridine-3-carbonyl)pyridineHBondC-H...O / C-H...N(Directional Steering)Molecule->HBond PrimaryPiStackPi-Pi Stacking(Planar Stability)Molecule->PiStack SecondaryHalogenCl...Cl / Cl...N(Lattice Locking)Molecule->Halogen Tertiary1D Chains1D ChainsHBond->1D Chains2D Layers2D LayersPiStack->2D Layers3D Architecture3D ArchitectureHalogen->3D Architecture

Caption: Hierarchical assembly of supramolecular synthons driving the crystallization of chloropyridyl ketones.[1]

Experimental Protocols

Single Crystal Growth Strategy

Obtaining diffraction-quality crystals for this compound requires balancing the solubility of the pyridine rings with the crystallization kinetics.[1]

Recommended Solvent Systems:

Method Solvent System Rationale Protocol
Slow Evaporation Ethanol / Ethyl Acetate (1:[1]1) Moderate polarity matches the ketone; EtOAC promotes discrete packing. Dissolve 20mg in 4mL solvent. Filter (0.45µm). Cover with parafilm, punch 3 holes. Store at 4°C.
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent) Pentane slowly reduces solubility, encouraging nucleation without crashing. Place saturated THF solution in inner vial. Place in sealed jar containing pentane.

| Cooling | Isopropanol | Exploits temperature-dependent solubility of the chloropyridine.[1] | Saturated solution at 60°C. Cool to RT at 1°C/hour ramp rate. |

X-Ray Diffraction Data Collection

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB). Source: Mo-K



1

Step-by-Step Workflow:

  • Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm).[1] Mount on a Kapton loop using Paratone oil.

  • Cryo-cooling: Immediately cool to 100 K . Low temperature is critical to freeze the rotation of the pyridine rings and reduce thermal ellipsoids.

  • Strategy: Collect a full sphere of data.

    • Scan width: 0.5° per frame.

    • Exposure: 10-30 seconds (depending on diffracting power).[1]

    • Redundancy: Aim for >4.0 to ensure accurate intensity statistics.

Reference Data & Analysis

Note: The values below are representative of the class of 2-chloro-4-substituted pyridyl ketones, derived from analogous structures (e.g., CSD Refcodes: Bipyridines, Chloropyridines).

Representative Unit Cell Parameters

Expect the crystal to crystallize in a monoclinic or triclinic system due to the asymmetry of the molecule.

ParameterTypical Range/ValueSignificance
Crystal System Monoclinic (

) or Triclinic (

)
Most common space groups for achiral organic molecules (Racemic).[1]
a (

)
7.5 – 9.0Short axis often corresponds to the stacking direction.
b (

)
11.0 – 14.0
c (

)
12.0 – 16.0

(Angle)
95° – 110°Typical monoclinic shear.
Z (Molecules/Cell) 4In

, indicates one unique molecule in the asymmetric unit.
Density (

)
1.35 – 1.45 g/cm³Higher than pure pyridine due to Cl and O atoms.
Critical Refinement Checks

When solving the structure (using SHELXT/SHELXL), pay attention to:

  • Disorder in the Pyridine Rings: The ring attached to the carbonyl (pyridine-3-yl) may show rotational disorder if the packing is loose.[1] Use PART commands if splitting positions.

  • Chlorine Anisotropy: The Cl atom should have a clean ellipsoid. If it is elongated ("cigar shape"), it suggests static disorder or thermal motion.

  • Twinning: Pseudo-symmetry can occur if the unit cell approximates a higher symmetry lattice (e.g.,

    
    ). Check for split spots in the diffraction frames.
    

Implications for Drug Development[1]

Polymorphism Risk Assessment

The 2-Chloro-4-(pyridine-3-carbonyl)pyridine molecule is classified as a High Risk for polymorphism.[1]

  • Mechanism:[1] The C-C(=O)-C torsion angle can lock into different energetic minima (cis-like vs trans-like conformers) during crystallization.[1]

  • Mitigation: Screen multiple solvents (polar protic vs. non-polar) early in development.

Solid-State Stability

The electron-withdrawing nature of the carbonyl group at position 4 and the nitrogen at position 1 activates the 2-Chloro position for Nucleophilic Aromatic Substitution (

1
  • Moisture Sensitivity: In the solid state, if the crystal packing leaves the C2-Cl bond exposed to solvent channels (voids), the compound may degrade in high humidity.[1]

  • Packing Efficiency: A higher packing index (calculated via Kitaigorodskii index) generally correlates with higher chemical stability.

Visualization: Stability & Polymorphism Logic

StabilityLogicMolecule2-Cl-4-(Py-3-CO)PyTorsionRotatable Ketone BridgeMolecule->TorsionActivationActivated 2-Cl PositionMolecule->ActivationPolyPolymorphs(Conformational)Torsion->Poly High EntropyDegradeHydrolysis Risk(S_NAr)Activation->Degrade Moisture/BasePoly->Degrade Low Density PackingAccelerates

Caption: Causal links between molecular features, conformational flexibility, and solid-state stability risks.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Vishweshwar, P., et al. (2003). Crystal Engineering of Pharmaceutical Co-crystals. Chemical Communications. (Discusses pyridine-acid synthons). Link

  • NIST Chemistry WebBook. 2-Chloro-4-trifluoromethylpyridine (Analogous Structure Data). Link

  • PubChem. Compound Summary for 2-Chloropyridine derivatives. Link

  • Hickey, M. R., et al. (2015). Solid-state characterization of diaryl ketones. Journal of Pharmaceutical Sciences. (General principles for this class). 2

Methodological & Application

Nucleophilic aromatic substitution reactions using 2-Chloro-4-(pyridine-3-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-(pyridine-3-carbonyl)pyridine

Executive Summary & Scaffold Profile

This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Chloro-4-(pyridine-3-carbonyl)pyridine (CAS: 1516596-37-4). This bis-heteroaryl ketone scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, BRAF) and GPCR ligands.

The molecule features a "double-activation" motif: the leaving group (chloride) at the 2-position is activated by both the adjacent ring nitrogen (ortho-effect) and the carbonyl linker at the 4-position (para-EWG effect). Consequently, this substrate exhibits superior reactivity compared to simple 2-chloropyridines, allowing for milder reaction conditions and high yields with diverse nucleophiles.

Property Data
Chemical Name 2-Chloro-4-(pyridine-3-carbonyl)pyridine
CAS Number 1516596-37-4
Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
Key Reactivity SNAr at C2 (Cl displacement)
Secondary Reactivity Nucleophilic addition at Carbonyl (C=O)

Mechanistic Insight & Reaction Design

Successful derivatization relies on understanding the electronic environment of the substrate. The 4-nicotinoyl substituent acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the chloropyridine ring.

Activation Pathway (SNAr)

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C2 position, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the ring nitrogen and the carbonyl oxygen, reducing the activation energy barrier.

SNAr_Mechanism Substrate Substrate: 2-Cl-4-(Py-CO)-Py Nu_Attack Nucleophilic Attack (Rate Determining Step) Substrate->Nu_Attack + Nucleophile (NuH) Meisenheimer Meisenheimer Complex (Stabilized by N & C=O) Nu_Attack->Meisenheimer Transition State A Product Product: 2-Substituted Bis-Pyridine Meisenheimer->Product - HCl (Elimination)

Figure 1: Mechanistic pathway for SNAr on the 2-chloro-4-acylpyridine scaffold.

Chemoselectivity Control
  • Challenge: Primary amines can potentially attack the ketone carbonyl to form imines (Schiff bases).

  • Solution: SNAr is irreversible, while imine formation is reversible. Using basic conditions (DIPEA/K2CO3) without dehydrating agents favors C-N bond formation (substitution) over C=N bond formation (condensation).

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

Best for: Aliphatic amines, anilines, and cyclic amines (morpholine, piperazine).

Reagents:

  • Substrate: 2-Chloro-4-(pyridine-3-carbonyl)pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Setup: In a 20 mL scintillation vial or round-bottom flask, dissolve the substrate (1.0 mmol, 218 mg) in anhydrous DMSO (3.0 mL).

  • Addition: Add DIPEA (2.0 mmol, 348 µL) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Note: Highly reactive cyclic amines (e.g., pyrrolidine) may proceed at room temperature.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of M+H (219/221) and appearance of Product M+H.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or recrystallization from EtOH/Heptane.

Protocol B: Etherification (O-Arylation/Alkylation)

Best for: Phenols and primary alcohols.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Phenol/Alcohol (1.1 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or K2CO3

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried flask, combine the phenol/alcohol (1.1 mmol) and Cs2CO3 (2.0 mmol) in DMF (3 mL). Stir at RT for 15 mins to generate the alkoxide/phenoxide in situ.

  • Coupling: Add 2-Chloro-4-(pyridine-3-carbonyl)pyridine (1.0 mmol).

  • Reaction: Heat to 90–100°C for 6–12 hours.

    • Critical: Ensure anhydrous conditions to prevent hydrolysis of the chloride to the pyridone (2-OH) byproduct.

  • Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc as in Protocol A.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or side reactions.

Optimization_Workflow Start Start Optimization Check_Conv Check Conversion (LCMS) Start->Check_Conv Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv Slow Reaction Side_Prod Side Products Formed Check_Conv->Side_Prod Impure Profile Increase_Temp Increase Temp (+20°C) or Switch to NMP Low_Conv->Increase_Temp Steric Bulk? Stronger_Base Switch Base: Cs2CO3 or NaH Low_Conv->Stronger_Base Weak Nucleophile? Check_Imine Imine Formation? (Check Mass +H2O loss) Side_Prod->Check_Imine Primary Amine? Hydrolysis Hydrolysis (OH product)? Dry Solvents Required Side_Prod->Hydrolysis Moisture present?

Figure 2: Decision tree for reaction optimization.

Common Issues Table
IssueDiagnosis (LCMS)Corrective Action
No Reaction Only SM (219 m/z) visibleIncrease Temp to 120°C; Switch solvent to NMP; Use Microwave (140°C, 30 min).
Hydrolysis Peak at M-Cl+OH (201 m/z)Use anhydrous solvents; switch base from hydroxide/carbonate to DIPEA/TEA.
Imine Formation Peak at Product - 18 (H2O)Lower temperature; Add water scavenger (molecular sieves); Ensure base excess.

References

  • General SNAr Mechanism on Pyridines

    • Topic: Reactivity of 2-chloropyridines vs 4-chloropyridines and the effect of EWGs.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1]

    • Link:

  • Reactivity of 2-Chloro-4-acylpyridines

    • Topic: Analogous reactions of 2-chloro-4-acetylpyridine (CAS 23794-15-2)
    • Source: Sigma-Aldrich Product Sheet & Liter
    • Link:

  • Synthesis of Bis(heteroaryl)

    • Topic: Methods for constructing and derivatizing bis-pyridyl ketones.[2]

    • Source:Organic Letters (2021).[3] "Synthesis of Bis-heteroaryls Using Grignard Reagents".

    • Link:

  • Specific Scaffold Data (CAS 1516596-37-4)

    • Topic: Commercial availability and physical properties of 2-chloro-4-(pyridine-3-carbonyl)pyridine.
    • Source: Accela ChemBio Product C
    • Link:

Sources

Application Note & Protocols: Selective Reduction of the Carbonyl Group in (2-chloropyridin-4-yl)(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of the ketone moiety in (2-chloropyridin-4-yl)(pyridin-3-yl)methanone to its corresponding secondary alcohol, (2-chloropyridin-4-yl)(pyridin-3-yl)methanol, is a critical transformation in the synthesis of various biologically active molecules. This diaryl ketone presents significant chemoselectivity challenges due to the presence of two heterocyclic pyridine rings and a halogen substituent. This guide provides detailed, validated protocols for achieving this reduction with high selectivity, focusing on two primary methods: Sodium Borohydride Reduction and Catalytic Transfer Hydrogenation. We offer in-depth explanations for experimental choices, comparative data, and troubleshooting insights to aid researchers in achieving optimal outcomes.

Introduction: The Chemoselectivity Challenge

The substrate, (2-chloropyridin-4-yl)(pyridin-3-yl)methanone, contains three reducible functionalities: the target carbonyl group, the two pyridine rings, and the carbon-chlorine bond. A successful reduction protocol must selectively target the ketone while preserving the other functional groups.

  • Pyridine Ring Reduction: Pyridine rings can be hydrogenated under harsh conditions, typically involving high-pressure hydrogen gas and potent catalysts, leading to piperidine derivatives.

  • Hydrodechlorination: The C-Cl bond on the pyridine ring is susceptible to cleavage under certain reductive conditions, particularly with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[1][2]

  • Carbonyl Reduction: This is the desired transformation. The goal is to convert the C=O group to a CH-OH group.

Therefore, the choice of reducing agent and reaction conditions is paramount to navigate these competing reaction pathways and isolate the desired secondary alcohol with high purity and yield.

sub Starting Ketone (2-chloropyridin-4-yl)(pyridin-3-yl)methanone p1 Desired Alcohol (2-chloropyridin-4-yl)(pyridin-3-yl)methanol sub->p1 Selective Carbonyl Reduction (Desired) p2 Side Product 1 Dechlorinated Alcohol sub->p2 Hydrodechlorination (Undesired) p3 Side Product 2 Over-reduced Ring sub->p3 Pyridine Ring Reduction (Undesired)

Sources

Application Notes & Protocols: The 2-Chloro-4-(pyridine-3-carbonyl)pyridine Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to form key interactions within the ATP-binding site of kinases.[1][2][3] This guide provides a detailed exploration of the 2-Chloro-4-(pyridine-3-carbonyl)pyridine scaffold as a versatile starting point for the design and synthesis of novel kinase inhibitors. We will dissect the strategic advantages of this scaffold's key features, provide detailed protocols for its synthesis and derivatization, outline methodologies for screening and characterizing inhibitor activity, and discuss the logic of structure-activity relationship (SAR) optimization.

Rationale: Strategic Value of the 2-Chloro-4-(pyridine-3-carbonyl)pyridine Scaffold

The design of this scaffold is deliberate, with each component offering distinct advantages for kinase inhibitor development. Its utility stems from the synergistic combination of a proven hinge-binding element, a versatile synthetic handle for library generation, and a vector for achieving selectivity.

The Pyridine Core: A Proven Hinge-Binder

The pyridine nucleus is a bioisostere of the adenine ring of ATP. The nitrogen atom within the ring acts as a hydrogen bond acceptor, mimicking the interaction between ATP and the "hinge" region of the kinase, a critical anchoring point for inhibitors.[4][5] Many successful kinase inhibitors incorporate a 2-aminopyridine moiety for this very reason, as the exocyclic amine and the ring nitrogen can form two crucial hydrogen bonds with the kinase hinge backbone.[5]

Hinge_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyridine Scaffold Hinge_NH Backbone N-H Hinge_CO Backbone C=O Inhibitor_N Pyridine N Inhibitor_N->Hinge_NH H-Bond Acceptor Inhibitor_NH2 2-Amino Group (N-H) Inhibitor_NH2->Hinge_CO H-Bond Donor

Caption: Key hydrogen bonds between a 2-aminopyridine scaffold and the kinase hinge.

The 2-Chloro Substituent: A Gateway to Diversity and Covalency

The chlorine atom at the C2 position is an exceptionally useful feature. It serves two primary strategic purposes:

  • Versatile Synthetic Handle: The 2-position of the pyridine ring is electron-deficient, making the chloro group susceptible to nucleophilic aromatic substitution (SNAr). This allows for the rapid and efficient generation of a diverse library of compounds by introducing various amines, thiols, or alcohols. This approach is fundamental for exploring the structure-activity relationship (SAR).[4]

  • Potential Covalent Warhead: The reactivity of the 2-chloro group can be tuned to form a covalent bond with a suitably positioned nucleophilic residue (e.g., cysteine) within the ATP binding site.[4][6] Covalent inhibitors can offer enhanced potency and prolonged duration of action.

The 4-(pyridine-3-carbonyl) Moiety: A Vector for Selectivity

While the pyridine core anchors the inhibitor in the hinge region, the substituent at the C4 position extends towards the solvent-exposed region of the ATP pocket. The 4-(pyridine-3-carbonyl) group provides a rigid, three-dimensional vector that can be modified to exploit unique structural differences between the ATP-binding sites of various kinases, thereby serving as a key determinant of inhibitor selectivity.[7]

Synthesis and Derivatization Strategies

The following protocols provide a framework for synthesizing the core scaffold and generating a focused library of derivatives for screening.

Protocol: Synthesis of the Core Scaffold

Synthesizing 3-acylpyridines can be challenging due to the electronic nature of the pyridine ring.[2][3] A plausible approach involves a Vilsmeier-Haack type formylation or a related acylation reaction on a pre-functionalized 2-chloropyridine derivative. The following is a generalized protocol based on established methodologies for pyridine functionalization.[8]

Materials:

  • 2-Chloropyridine precursor

  • Nicotinoyl chloride or a related acylating agent

  • Lewis acid catalyst (e.g., AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (sat. aq. solution)

  • Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred, cooled (0 °C) solution of the 2-chloropyridine precursor in anhydrous DCM, add the Lewis acid catalyst portion-wise under an inert atmosphere (N2).

  • Allow the mixture to stir for 15 minutes.

  • Slowly add the acylating agent (e.g., nicotinoyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it over ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-Chloro-4-(pyridine-3-carbonyl)pyridine scaffold.

Protocol: Library Generation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the parallel synthesis of a small library of C2-substituted analogs.

Library_Synthesis Scaffold 2-Chloro-4-(pyridine-3-carbonyl)pyridine (Core Scaffold) Reaction Parallel S_NAr Reaction (e.g., DIPEA, NMP, 120 °C) Scaffold->Reaction Nucleophiles Array of Nucleophiles (R-NH2, R-SH, etc.) Nucleophiles->Reaction Purification Parallel Purification (e.g., Preparative HPLC) Reaction->Purification Library Final Compound Library (for Screening) Purification->Library

Caption: Workflow for generating a kinase inhibitor library via SNAr.

Materials:

  • 2-Chloro-4-(pyridine-3-carbonyl)pyridine (core scaffold)

  • A diverse set of primary and secondary amines (e.g., aniline, piperazine, morpholine)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of the core scaffold in NMP.

  • Prepare stock solutions of each amine nucleophile in NMP.

  • In each well of the 96-well reaction block, combine the core scaffold solution (1.0 eq), the respective amine solution (1.2 eq), and DIPEA (2.0 eq).

  • Seal the reaction block and heat to 120-140 °C for 4-16 hours.

  • After cooling, dilute each reaction mixture with DMSO.

  • Analyze the crude products by LC-MS to confirm the formation of the desired products.

  • Purify the products using mass-directed preparative HPLC.

  • Lyophilize the pure fractions to yield the final compounds for biological testing.

Kinase Inhibition Assays: From Screening to Characterization

A tiered approach is essential for efficiently identifying and characterizing inhibitors.

Primary Screen: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for high-throughput screening. It quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.

Procedure:

  • Add 2.5 µL of test compound (e.g., at 10 µM) or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the target kinase and its specific substrate in reaction buffer.

  • Add 5 µL of ATP solution to initiate the reaction.

  • Incubate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to the vehicle controls.

Hit Validation: IC50 Determination

Compounds showing significant inhibition (e.g., >50%) in the primary screen are advanced to determine their half-maximal inhibitory concentration (IC50).

Procedure:

  • Perform serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Run the ADP-Glo™ assay as described above with the serially diluted compounds.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Representative SAR Data for a Hypothetical Library

Compound IDC2-Substituent (R)Kinase X IC50 (nM)Kinase Y IC50 (nM)Selectivity (Y/X)
Scaffold -Cl>10,000>10,000-
LIB-001 -NH-Ph8502,3002.7
LIB-002 -NH-(4-F-Ph)4203,5008.3
LIB-003 4-methylpiperazin-1-yl751,50020.0
LIB-004 morpholino1109808.9
LIB-005 -S-Ph1,2006,0005.0

This data is illustrative and intended for instructional purposes only.

Mechanism of Action: Covalent vs. Reversible Inhibition

For compounds bearing the reactive 2-chloro group, it is crucial to determine if inhibition is covalent. Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is a direct method for this verification.

Principle: A covalent inhibitor will form a permanent bond with the kinase, resulting in an increase in the protein's mass equal to the molecular weight of the inhibitor.

Covalent_Validation cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Expected Outcome Kinase Target Kinase (Mass = M) Incubation Incubate Kinase + Inhibitor Kinase->Incubation Inhibitor Covalent Inhibitor (Mass = I) Inhibitor->Incubation LCMS Intact Protein LC-MS Analysis Incubation->LCMS Spectrum Deconvoluted Mass Spectrum LCMS->Spectrum Result Observed Peak at Mass M+I Spectrum->Result Conclusion Confirmation of Covalent Adduct Result->Conclusion

Caption: Logic workflow for confirming covalent inhibition using mass spectrometry.

Procedure:

  • Incubate the target kinase (e.g., 5 µM) with an excess of the inhibitor (e.g., 50 µM) for 2 hours at room temperature. Include a control sample with kinase and DMSO.

  • Desalt the samples to remove unbound inhibitor.

  • Analyze the samples by LC-MS, injecting them onto a reverse-phase column coupled to a high-resolution mass spectrometer.

  • Deconvolute the resulting mass spectra to determine the intact mass of the protein.

  • Compare the mass of the inhibitor-treated protein with the DMSO control. A mass shift corresponding to the inhibitor's molecular weight confirms covalent bond formation.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the above assays forms the basis of the SAR, which guides the iterative process of inhibitor design.

  • Analysis of C2 Substitutions: From the hypothetical data in Table 1, replacing the chloro group with various amines (LIB-001 to LIB-004) significantly improves potency against Kinase X compared to the thiol analog (LIB-005). This suggests a key interaction is formed by the C2-amino linker.

  • Improving Potency and Selectivity: The introduction of a 4-methylpiperazine group (LIB-003) not only yields the most potent compound against Kinase X (IC50 = 75 nM) but also confers the highest selectivity over Kinase Y (20-fold). This suggests the methylpiperazine moiety makes favorable contacts in the active site of Kinase X that are not possible in Kinase Y.

  • Guided Optimization: These initial findings would prompt the synthesis of a second-generation library. Guided by computational docking models, one might explore other substituted piperazines or conformationally constrained diamines at the C2 position to further enhance potency and selectivity.[9]

Conclusion

The 2-Chloro-4-(pyridine-3-carbonyl)pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its modular design allows for systematic exploration of chemical space through established synthetic protocols. The 2-chloro group provides a critical branch point for generating diverse libraries for reversible inhibitors or for designing targeted covalent inhibitors. By combining robust synthetic strategies with a tiered biochemical screening approach, researchers can effectively leverage this scaffold to discover potent and selective kinase inhibitors for therapeutic development.

References

  • Benchchem. (n.d.). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Chloro-4-ethylpyridine: A Crucial Component in Pharmaceutical Intermediate Synthesis.
  • González-Bacerio, J., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?.
  • Laraia, L., et al. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. PMC.
  • ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
  • PMC. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.
  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • ChemRxiv. (n.d.). ZINCKE IMINE-BASED PERIPHERAL EDITING OF 2-ARYLPYRIDINES TO ACCESS C3-ACYLPYRIDINES.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective....
  • PMC. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst.
  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Google Patents. (n.d.). US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
  • ACS Publications. (2025). Zincke-Imine-Based Peripheral Editing of 2-Arylpyridines to Access 3-Acylpyridines.
  • PubMed. (n.d.). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.
  • PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • PMC. (n.d.). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.
  • MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase.
  • PubMed. (1982). Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • PMC. (n.d.). 2-(3-Chloroanilino)pyridine.
  • PMC. (2023). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia.
  • ChemRxiv. (2025). ZINCKE IMINE-BASED PERIPHERAL EDITING OF 2-ARYLPYRIDINES TO ACCESS C3-ACYLPYRIDINES.
  • RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

Sources

Preparation of heterobimetallic complexes using bis-pyridine ketone ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Synthesis of Heterobimetallic Assemblies via Di-2-pyridyl Ketone (dpk) Architectures

Introduction & Mechanistic Rationale

The synthesis of heterobimetallic complexes—systems containing two distinct metal centers (


 and 

)—is a frontier in inorganic medicinal chemistry and catalysis. These systems are designed to mimic metalloenzymes (e.g., purple acid phosphatases, Cu-Zn superoxide dismutase) or to create "theranostic" agents where one metal provides cytotoxicity (e.g., Pt, Cu) and the other provides imaging capabilities (e.g., Gd, Tc).

The core challenge in synthesizing these complexes is avoiding the thermodynamic trap of homometallic mixtures (


 and 

). To overcome this, we utilize bis-pyridine ketone (common IUPAC name: di-2-pyridyl ketone , abbreviated as dpk ) as a "chameleon" ligand.

The "Gem-Diol" Activation Mechanism: Unlike standard chelators, dpk is not the actual bridging species. Upon coordination in the presence of water or alcohols, the central ketone carbonyl (


) undergoes nucleophilic attack to form a gem-diol 

or hemiketal

.[1]
  • Ketone Form: Weakly coordinating.

  • Gem-Diol Form: The resulting

    
     carbon allows the two hydroxyl oxygen atoms to deprotonate and bridge two metal centers (
    
    
    
    and
    
    
    ) while the pyridine nitrogens anchor them.

This guide details a "Metalloligand Strategy" (Stepwise Assembly) to ensure high-fidelity heterobimetallic formation.

Strategic Workflow: The Metalloligand Approach

The most robust method involves synthesizing a stable monometallic complex (


) that acts as a ligand for the second metal (

).

Figure 1: Stepwise assembly workflow transforming the ketone ligand into a bridging gem-diol scaffold.

Detailed Experimental Protocols

Phase 1: Preparation of the Monometallic "Metalloligand" ( )

Objective: Synthesize a stable Copper(II) precursor,


, where the ketone is hydrated but not yet bridging.

Reagents:

  • Di-2-pyridyl ketone (dpk): 1.0 mmol (184 mg)

  • 
    : 1.0 mmol (170 mg)
    
  • Solvent: Ethanol (Absolute) and Water.

Protocol:

  • Dissolution: Dissolve 184 mg of dpk in 15 mL of ethanol. The solution should be clear.

  • Metal Addition: Add 170 mg of

    
     dissolved in 5 mL of water dropwise to the ligand solution.
    
    • Observation: Color changes immediately to deep blue/green.[2]

  • Reflux: Heat the mixture at 60°C for 1 hour. This thermal energy drives the hydration equilibrium toward the gem-diol form stabilized by Cu(II) coordination.

  • Isolation: Allow the solution to cool slowly to room temperature. A precipitate (often light blue or green) will form.

  • Filtration: Filter the solid, wash with cold ethanol (

    
    ) and diethyl ether.
    
  • Validation: Check IR spectrum. The strong

    
     stretch at 
    
    
    
    should disappear or significantly diminish, replaced by broad
    
    
    bands, indicating hydration.
Phase 2: Heterobimetallic Assembly ( )

Objective: Introduce Zinc(II) to form the


 core.

Reagents:

  • Monometallic Precursor (from Phase 1): 0.5 mmol

  • 
    : 0.5 mmol (or nitrate/acetate salts)
    
  • Base: Triethylamine (

    
    ) – Critical for deprotonation.
    

Protocol:

  • Suspension: Suspend 0.5 mmol of the Cu-precursor in 20 mL of Methanol (

    
    ).
    
  • Deprotonation: Add 1.0 mmol of

    
     (approx. 140 
    
    
    
    ).
    • Mechanism:[2][3] This deprotonates the gem-diol hydroxyl groups (

      
      ), making them potent bridging donors for the second metal.
      
    • Observation: The suspension may clarify or change hue as the neutral species forms.

  • Secondary Metallation: Add 0.5 mmol of Zinc perchlorate dissolved in 5 mL MeOH dropwise.

  • Reaction: Stir at room temperature for 4 hours.

  • Crystallization (Critical): Layer the reaction mixture with diethyl ether or allow slow evaporation. Heterobimetallic complexes often require slow growth to exclude homometallic impurities.

Data Analysis & Characterization Standards

To validate the heterobimetallic nature of the product, you must distinguish it from a physical mixture of two homometallic complexes.

Table 1: Key Characterization Metrics

TechniqueDiagnostic FeatureInterpretation
ESI-MS Molecular Ion Peak

Look for the specific mass of the

cluster. Distinct from

or

masses.
SC-XRD Bond Lengths & AnglesGold Standard. Confirms the

bridge. Measure

distance (typically 3.0–3.5 Å).
FT-IR

vs

Absence of ketone

(

) and presence of alkoxide

(

).
EPR Hyperfine CouplingFor Cu-Zn (S=1/2), a typical 4-line Cu(II) signal is observed. For Cu-Cu, magnetic coupling would silence or distort this signal.

Structural Logic & Signaling

The following diagram illustrates the chemical transformation of the ligand within the coordination sphere.

Figure 2: Ligand transformation from ketone to bridging alkoxide scaffold.

Troubleshooting & Optimization (Field Insights)

  • "The mixture turned black/precipitated oxides."

    • Cause: pH was too high during the addition of

      
      .
      
    • Fix: Add the base after mixing the metal salts, or use a weaker base (e.g., sodium acetate) instead of triethylamine.

  • "I only isolated the homometallic Copper complex."

    • Cause: The binding constant of

      
       was too low or the lattice energy of the Cu-dimer was too high.
      
    • Fix: Use a large excess of

      
       (2:1 ratio) or switch to a "pre-formed" strategy where 
      
      
      
      is bound to an auxiliary ligand (like bipyridine) before reacting with the Cu-dpk precursor.
  • Solvent Choice:

    • Avoid acetone. It can compete with dpk or form Schiff bases with amine impurities. Methanol/Ethanol are preferred for promoting the gem-diol formation.

References

  • Papaefstathiou, G. S., & Perlepes, S. P. (2002). Families of polynuclear manganese, cobalt, nickel and copper complexes stabilized by the gem-diol form of di-2-pyridyl ketone.[4] Comment. Inorg. Chem., 23, 249-274. Link

  • Burevschi, C., et al. (2021).[5] Geminal Diol Formation from the Interaction of a Ketone with Water in the Gas Phase.[5] J. Phys.[5] Chem. Lett., 12(51), 12419-12425.[5] Link

  • AlAli, A., et al. (2024).[6] Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega, 9, 25073–25083.[2][6] Link

  • Chaudhary, A., et al. (2016).[7] Heterobimetallic Complexes: A Window into Medicinal Chemistry. Chem. Sci. Rev. Lett., 5(17), 98-119.[7] Link

  • Pal, S., et al. (2018). Bioactive Heterometallic CuII–ZnII Complexes with Potential Biomedical Applications. ACS Omega, 3(10), 12600–12614. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-4-(pyridine-3-carbonyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Subject: Improving Reaction Yields & Troubleshooting Protocols Target Molecule: (2-chloropyridin-4-yl)(pyridin-3-yl)methanone CAS Registry Number: (Analogous structures often referenced in kinase inhibitor patents)

Executive Summary: The Synthetic Challenge

The synthesis of 2-Chloro-4-(pyridine-3-carbonyl)pyridine involves coupling two electron-deficient heteroaromatic rings. This creates a specific set of challenges distinct from standard phenyl-phenyl couplings:

  • Nucleophilic Sensitivity: The 2-chloro substituent on the pyridine ring activates the ring toward Nucleophilic Aromatic Substitution (

    
    ). Strong nucleophiles (like Grignard reagents) may attack the ring carbons rather than the carbonyl electrophile if conditions are not strictly kinetic.
    
  • Regioselectivity: Pyridine nitrogens can coordinate with Magnesium/Lithium, altering reactivity and solubility.

  • Over-addition: Formation of tertiary alcohols is a common failure mode in bis-heteroaryl ketone synthesis.

This guide prioritizes Route A (Weinreb Amide) for precision and Route B (Nitrile Addition) for cost-efficiency/scale-up.

Strategic Route Selection

Route A: The Weinreb Amide Method (High Precision)

Recommended for: Medicinal Chemistry, High Purity Requirements (<10g scale)

Theory: The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the metal reagent. This "frozen" tetrahedral intermediate prevents the collapse of the carbonyl and subsequent second addition of the nucleophile.

Protocol:

  • Precursor: Convert 2-chloroisonicotinic acid to its Weinreb amide using EDC/HOBt and N,O-dimethylhydroxylamine.

  • Nucleophile: 3-Pyridylmagnesium bromide (commercial or prepared via

    
    -PrMgCl exchange).
    
  • Reaction:

    • Solvent: Anhydrous THF (Critical).

    • Temp: 0°C to Room Temperature (RT).

    • Quench: Aqueous HCl (hydrolyzes the intermediate).

Route B: The Nitrile Addition Method (Scale-Up)

Recommended for: Process Chemistry, Cost Reduction (>50g scale)

Theory: Direct addition of Grignard to a nitrile forms a ketimine magnesium salt. This salt is generally stable to further nucleophilic attack due to steric and electronic repulsion.

Protocol:

  • Precursor: 2-Chloro-4-cyanopyridine.[1]

  • Nucleophile: 3-Pyridylmagnesium bromide.[2]

  • Reaction:

    • Temp: -20°C (Critical to prevent

      
       on the chloro-ring).
      
    • Hydrolysis: Requires strong acidic hydrolysis (2M H2SO4) to convert the ketimine to the ketone.

Visualizing the Mechanism

The following diagram illustrates the divergence between the stable Weinreb intermediate and the risk of over-addition in standard ester couplings.

WeinrebMechanism Start 2-Chloro-N-methoxy- N-methylisonicotinamide Intermediate Stable Tetrahedral Chelate (Mg-O-N) Start->Intermediate + Grignard (1.1 eq) Grignard 3-Pyridyl-MgBr Grignard->Intermediate Product Target Ketone Intermediate->Product Hydrolysis OverAdd Tertiary Alcohol (Impurity) Intermediate->OverAdd BLOCKED (Stable Chelate) Quench Acidic Quench (HCl/H2O)

Caption: The Weinreb amide locks the reaction at the tetrahedral stage, preventing the formation of tertiary alcohol impurities common in ester-Grignard reactions.

Troubleshooting Database (Q&A)

Ticket #001: Low Yield & "Stuck" Intermediate

User Issue: "I followed the Nitrile Route (Route B). The starting material is gone, but after adding water, I see a new spot on TLC that isn't my ketone. Yield is <30%."

Diagnosis: Incomplete Ketimine Hydrolysis. The addition of Grignard to a nitrile produces a Ketimine (


). This species is robust. Simply adding water (

) converts it to the free Ketimine (

), which is often stable enough to survive mild workup but hydrolyzes slowly on silica gel, leading to confusing TLCs.

Resolution:

  • Acidic Hydrolysis: You must quench with acid, not just water. Use 2M H2SO4 or 3M HCl and stir at RT for 1–2 hours.

  • Monitoring: Monitor the disappearance of the Ketimine peak (often distinct from SM and Product) via LCMS.

  • Heat: If hydrolysis is slow, heat the acidic mixture to 50°C for 30 mins.

Ticket #002: The "Double Addition" Impurity

User Issue: "I am using the Weinreb route, but I still see ~10% of the tertiary alcohol mass (M+78) in my LCMS."

Diagnosis: Temperature or Stoichiometry Drift. While Weinreb amides resist over-addition, the stability of the chelate is not infinite. If the reaction warms up too fast or if a large excess of Grignard (>1.5 eq) is used, the chelate can break down, expelling the amine and allowing a second attack.

Resolution:

  • Strict Stoichiometry: Use exactly 1.05 to 1.1 equivalents of 3-Pyridyl-MgBr. Do not use 2.0 eq.

  • Temperature Control: Keep the addition at -10°C to 0°C . Do not let it exotherm.

  • Reverse Addition: Add the Grignard to the Weinreb amide solution, not the other way around. This keeps the nucleophile concentration low relative to the electrophile.

Ticket #003: Missing Product in Extraction

User Issue: "The reaction looked good on LCMS, but after workup, my mass recovery is very low. The product isn't in the organic layer."

Diagnosis: pH-Dependent Solubility (Pyridine Protonation). Your product contains two pyridine rings. During the acidic quench (required for hydrolysis), both nitrogens become protonated (


), making the molecule highly water-soluble.

Resolution:

  • Basify Carefully: After the acidic hydrolysis step is complete, you must neutralize the aqueous layer.

  • Target pH: Adjust pH to 8–9 using Saturated

    
     or 
    
    
    
    .
    • Warning: Do not use strong NaOH if possible, as it might hydrolyze the 2-chloro group if left too long.

  • Extraction Solvent: Use DCM/Isopropanol (9:1) or Chloroform . Pure Ethyl Acetate sometimes struggles to extract bis-pyridyl compounds efficiently.

Experimental Data & Protocol Specifications

Comparison of Methods
MetricRoute A: Weinreb AmideRoute B: Nitrile Addition
Yield (Typical) 75–85%50–65%
Purity (Crude) High (>90%)Moderate (contains ketimine/SM)
Reagent Cost High (requires Weinreb amine)Low (commercial nitrile)
Temp. Sensitivity Moderate (0°C)High (-40°C to -20°C recommended)
Major Impurity Tertiary Alcohol (if uncontrolled)S_NAr products (Cl displacement)
Detailed Protocol: Weinreb Amide Route
  • Preparation of Amide:

    • Dissolve 2-chloroisonicotinic acid (10 mmol) in DCM (50 mL).

    • Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir 15 min.

    • Add N,O-dimethylhydroxylamine HCl (1.1 eq) and DIPEA (2.5 eq).

    • Stir at RT for 4h. Wash with water/brine. Conc. to oil.

  • Grignard Addition:

    • Dissolve Weinreb amide (10 mmol) in dry THF (30 mL). Cool to 0°C under

      
      .[3]
      
    • Dropwise add 3-Pyridylmagnesium bromide (0.5 M in THF, 22 mL, 1.1 eq).

    • Tip: Maintain internal temp <5°C.

    • Stir at 0°C for 1h, then allow to warm to RT for 1h.

  • Workup:

    • Cool to 0°C. Quench with 1M HCl (20 mL).

    • Stir 20 min.

    • Neutralize with Sat.

      
       to pH 8.
      
    • Extract with DCM (3x). Dry over

      
      .
      

Troubleshooting Logic Map

Use this flow to diagnose yield issues immediately.

Troubleshooting Start Low Yield / Impurity? CheckLCMS Check LCMS of Crude Start->CheckLCMS Branch1 Mass = Target + 18 (Hydrate/Ketimine) CheckLCMS->Branch1 Branch2 Mass = Target + Pyridyl (Tertiary Alcohol) CheckLCMS->Branch2 Branch3 Mass = Target - Cl + R (S_NAr Substitution) CheckLCMS->Branch3 Sol1 Fix: Increase Acid Hydrolysis Time or Temp (50°C) Branch1->Sol1 Sol2 Fix: Switch to Weinreb Route or Lower Temp Branch2->Sol2 Sol3 Fix: Decrease Temp (-40°C) Check Grignard Quality Branch3->Sol3

Caption: Diagnostic logic for identifying common failure modes based on LCMS mass shifts.

References

  • Synthesis of Biaryl Ketones via Weinreb Amides

    • Title: Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents.[4][5][6]

    • Source: Organic & Biomolecular Chemistry (RSC), 2020.
    • URL:[Link]

  • Grignard Reactions with Nitriles (Mechanism & Side Reactions)

    • Title: Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines (Discusses Nitrile vs Ring addition).
    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Handling 2-Pyridyl/3-Pyridyl Grignards

    • Title: New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.[7]

    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Weinreb Ketone Synthesis General Methodology

    • Title: Weinreb Ketone Synthesis.[4][8][9]

    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

Sources

Purification strategies for removing isomers in chloropyridine ketone production

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Advanced Troubleshooting & Method Development

Status: Operational Subject: Regioisomer Removal in Chloropyridine Ketone Synthesis Ticket ID: CPK-ISO-9982 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Pyridyl Problem"

Welcome to the advanced support module for chloropyridine ketone purification. If you are accessing this guide, you are likely facing the "Pyridyl Problem": the electron-deficient nature of the pyridine ring combined with the directing effects of chlorine results in stubborn regioisomeric mixtures (e.g., 3-chloro vs. 5-chloro isomers, or N-acylation byproducts) that resist standard separation.

This guide moves beyond basic textbook advice. We focus on exploiting the subtle dipole moments , pKa differentials , and packing efficiencies of these isomers to achieve pharmaceutical-grade purity (>99.5%).

Module 1: Crystallization & Solvent Engineering

User Query: "My isomers co-precipitate as a solid solution. Standard recrystallization isn't improving the isomeric ratio."

The Root Cause: Isomorphous Substitution

Chloropyridine isomers often possess similar van der Waals radii and crystal lattice energies. When they co-crystallize, they form a solid solution rather than a eutectic mixture, meaning repeated recrystallization in the same solvent will reach a theoretical limit of enrichment (the solubility limit) without ever achieving pure material.

Strategic Protocol: The "Switch" Technique

To break a solid solution, you must alter the thermodynamic landscape. We use a Salt-Break-Salt strategy or Solvent Polarity Inversion .

Experimental Workflow: Differential Salt Formation

Isomers often have distinct pKa values due to the inductive effect of the chlorine atom relative to the pyridine nitrogen.

  • Screening: Dissolve 100 mg of crude mixture in MeOH. Add 1.0 eq of HCl (ether).

  • Observation: If one isomer forms a salt precipitate while the other remains soluble (or forms an oil), you have a separation vector.

  • Scale-Up Protocol:

StepActionMechanistic Rationale
1 Dissolve crude oil in EtOAc (non-polar aprotic).Solubilizes free bases; poor solvent for salts.
2 Slowly bubble anhydrous HCl gas or add TMSCl/MeOH .Protonates the most basic pyridine nitrogen first (Kinetic Control).
3 Filter the precipitate immediately.The more basic isomer (usually where Cl is further from N) precipitates first.
4 Neutralize filtrate with NaHCO₃ to recover the minor isomer.Recovers the less basic isomer from the mother liquor.
Visualization: Crystallization Decision Matrix

CrystallizationStrategy Start Crude Isomer Mixture CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Oil Oily/Viscous CheckState->Oil DSC Run DSC Analysis Solid->DSC Check Eutectic SaltScreen pKa Difference > 0.5? Oil->SaltScreen Check Basicity DSC->SaltScreen Broad/Overlapping MP MeltCryst Melt Crystallization DSC->MeltCryst Sharp Melting Point Diff SaltForm Hydrohalide Salt Formation SaltScreen->SaltForm Yes (Exploit pKa) Deriv Chemical Derivatization (e.g., N-Oxide) SaltScreen->Deriv No (Isomers too similar)

Caption: Decision tree for selecting the optimal thermodynamic separation strategy based on physical state and basicity.

Module 2: Chromatographic Resolution (HPLC/SFC)

User Query: "I'm seeing severe peak tailing and poor resolution between regioisomers on silica columns."

The Root Cause: Silanol Interactions

Chloropyridines are basic. The nitrogen lone pair interacts strongly with acidic free silanols on standard silica or C18 stationary phases, causing peak tailing. Furthermore, regioisomers often have identical lipophilicity (


), making standard Reverse Phase (RP) separation inefficient.
Strategic Protocol: Ion-Suppression & Mixed-Mode

You must suppress the secondary interactions or utilize the dipole difference.

Troubleshooting Guide: Mobile Phase Engineering
SymptomDiagnosisCorrective Action
Tailing Factor > 1.5 Silanol interaction.Add 0.1% Triethylamine (TEA) or Ammonium Formate to the mobile phase. This "caps" the silanols.
Co-elution (Resolution < 1.5) Identical hydrophobicity.Switch to Pentafluorophenyl (PFP) or Mixed-Mode (C18 + SCX) columns. PFP separates based on pi-pi interactions and dipole moments.
Retention Time Drift pH instability.Buffer the aqueous phase to pH 3.0 (keeps pyridine protonated) or pH 7.5 (keeps it neutral). Avoid the pKa zone (approx 4-5).
Visualization: Method Development Logic

HPLC_Logic Start Poor Resolution/Tailing CheckPH Check Mobile Phase pH Start->CheckPH Acidic Acidic (pH < 3) CheckPH->Acidic Analytes Protonated Basic Basic (pH > 7.5) CheckPH->Basic Analytes Neutral Modifier Add Ion-Pair Reagent (e.g., Hexanesulfonate) Acidic->Modifier Still Tailing? ColumnSwitch Switch to PFP or Mixed-Mode Column Basic->ColumnSwitch Co-eluting? Success Resolution > 1.5 Symmetrical Peaks Modifier->Success ColumnSwitch->Success

Caption: Step-by-step logic for troubleshooting chloropyridine separations in HPLC.

Module 3: Distillation & Volatility Management

User Query: "Can I distill these isomers? The boiling points are within 2°C of each other."

The Root Cause: Vapor Pressure Convergence

Isomeric chloropyridines often have nearly identical vapor pressure curves. Simple distillation will only enrich the mixture, not separate it.

Strategic Protocol: Azeotropic Distillation

Water forms low-boiling azeotropes with many pyridine derivatives. The composition of these azeotropes often differs significantly between isomers due to differences in hydrogen bonding capability (N...H-O interactions).

  • Setup: High-efficiency fractional distillation column (e.g., Spinning Band or Vigreux with >20 theoretical plates).

  • Add Entrainer: Add water (if forming a hetero-azeotrope) or a hydrocarbon (e.g., Toluene).

  • Process:

    • Heat to reflux.

    • The isomer with the higher affinity for the entrainer will enrich in the distillate.

    • Warning: Chloropyridines can degrade thermally. Ensure pot temperature stays <150°C. Use high vacuum (<5 mbar) if necessary.

Module 4: Chemical Handling & Stability FAQs

Q: My chloropyridine ketone turns black upon standing. Is it isomerizing? A: Unlikely. It is likely oxidizing or undergoing photolytic degradation . Pyridine rings with ketone substituents are photosensitive.

  • Fix: Store under Argon in amber glass. Add a radical scavenger like BHT (0.1%) if the downstream chemistry permits.

Q: Can I use Friedel-Crafts conditions to reverse the isomerization? A: No. Friedel-Crafts acylation on pyridines is generally irreversible under standard conditions. However, you can prevent isomer formation upstream by using Blocking Groups .

  • Technique: Introduce a silyl group (TMS) at the competitive position before acylation. The TMS group blocks that site and can be removed later with fluoride (TBAF).

References

  • SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations. RSC Advances. Retrieved from [Link]

  • Google Patents. (1998). Process for separating chloropyridine product (CN1245167A).

Technical Support Center: Optimizing Acylation of Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: CP-ACYL-001 Subject: Minimizing side reactions during the acylation of chloropyridines

Overview: The Chloropyridine Paradox

Welcome to the technical support hub. You are likely here because your acylation yields are low, or your LC-MS is showing a "zoo" of side products.

Acylating chloropyridines is chemically contradictory. The pyridine ring is electron-deficient (making Friedel-Crafts difficult), while the nitrogen lone pair creates a "poison pill" for Lewis Acids. Furthermore, the chlorine atom—usually a handle for functionalization—becomes a liability for Nucleophilic Aromatic Substitution (


)  or Pyridyne formation  when using strong bases.

This guide prioritizes the Metallation Route (Halogen-Metal Exchange) using "Turbo" reagents, as this is the modern standard for high-fidelity synthesis. We will also address why the classical Friedel-Crafts route typically fails.

Part 1: Decision Matrix & Workflow

Before proceeding, verify your pathway using the logic below.

AcylationWorkflow Start Start: Acylation Strategy Method Select Methodology Start->Method FC Friedel-Crafts (Lewis Acid) Method->FC Traditional Met Metallation (Li/Mg Exchange) Method->Met Modern/Preferred FC_Check Is Pyridine Activated? (e.g., -OMe, -NR2) FC->FC_Check Met_Check Sensitive FGs present? (Esters, Nitriles) Met->Met_Check Stop_FC STOP: High Risk of N-Complexation/Deactivation FC_Check->Stop_FC No (Electron Deficient) Proceed_FC Proceed: Requires Super-stoichiometric AlCl3 FC_Check->Proceed_FC Yes (Electron Rich) Turbo Use Knochel-Hauser Base (TMPMgCl·LiCl) Met_Check->Turbo Yes (High Tolerance) Li Use n-BuLi/LDA (Cryogenic -78°C) Met_Check->Li No (Robust Substrate) Weinreb CRITICAL STEP: Use Weinreb Amide Electrophile Turbo->Weinreb Li->Weinreb

Figure 1: Decision tree for selecting the optimal acylation pathway. Note the strong preference for Metallation over Friedel-Crafts for chloropyridines.

Part 2: The Metallation Route (The "Turbo" Standard)

The most reliable method for acylating chloropyridines is Halogen-Metal Exchange followed by electrophilic trapping. However, using simple n-BuLi often leads to side reactions. We recommend Knochel-Hauser Base (TMPMgCl·LiCl) or Turbo Grignard (iPrMgCl·LiCl) .

Core Protocol: Acylation via Knochel-Hauser Base

This protocol minimizes "Chichibabin" addition and tolerates sensitive groups.

Reagents:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Base: TMPMgCl[1][2][3][4]·LiCl (1.1 equiv, 1.0 M in THF)

  • Electrophile: Weinreb Amide (1.2 equiv) — Do not use Acid Chlorides directly.

  • Solvent: Anhydrous THF

Step-by-Step:

  • Drying: Flame-dry a flask under Argon. Charge with chloropyridine and THF.

  • Metallation: Cool to -40 °C (Note: Knochel bases often work at higher temps than n-BuLi, but -40 °C is safe).

  • Addition: Add TMPMgCl·LiCl dropwise.

    • Checkpoint: Stir for 30 mins. A color change (often dark red/brown) indicates magnesiation.

  • Electrophile: Add the Weinreb Amide (dissolved in THF) slowly.

  • Warm-up: Allow to warm to RT over 2 hours.

  • Quench: Sat. NH₄Cl.

Troubleshooting & FAQs

Q1: I see the "De-chlorinated" parent pyridine in my LC-MS. What happened?

  • Diagnosis: Protonation of the metallated intermediate.[3]

  • Root Cause: Moisture ingress is the obvious culprit, but the subtle cause is often the solvent quality . THF must be distilled or from a fresh SPS column.

  • Fix: Titrate your organometallic base before use. If the base concentration is lower than labeled, you are adding excess solvent volume, increasing moisture load.

Q2: I see dimers (Homocoupling/Wurtz-type products).

  • Diagnosis: Two chloropyridine rings coupled together.

  • Root Cause: The metallated pyridine attacked a non-metallated chloropyridine (Nucleophilic Aromatic Substitution) before the electrophile was added.

  • Fix:

    • Temperature: Your metallation temperature was too high. Lower it by 20°C.

    • Rate: The base addition was too slow, or mixing was poor, creating localized "hotspots" of metallated species next to unreacted starting material.

Q3: Why did you specify Weinreb Amides instead of Acid Chlorides?

  • Mechanism: When a Grignard/Lithio-pyridine reacts with an acid chloride, the resulting ketone is more reactive than the starting material. The intermediate immediately attacks the ketone again, forming a tertiary alcohol (over-addition).

  • The Weinreb Advantage: The Weinreb amide forms a stable tetrahedral chelate (see Figure 2) that prevents the ketone from forming until the acidic workup, guaranteeing mono-acylation.

Q4: I see a "Pyridyne" adduct (e.g., furan-trapped product or t-Bu-adduct).

  • Diagnosis: You used n-BuLi and the chlorine was eliminated.

  • Root Cause: n-BuLi is too basic and small. It acted as a base to remove a proton adjacent to the chlorine, causing elimination of LiCl to form a 3,4-pyridyne or 2,3-pyridyne.

  • Fix: Switch to TMPMgCl·LiCl .[1] The bulky TMP (tetramethylpiperidino) group prevents proton abstraction at the wrong site, and the Mg character is less "hard" than Li, stabilizing the species.

Part 3: The Friedel-Crafts Route (Limitations)

Q: Can I use AlCl₃ and Acetyl Chloride? A: Generally, No.

The Problem:

  • Deactivation: The pyridine nitrogen is a Lewis Base. It immediately coordinates with AlCl₃ (Lewis Acid).

  • Electron Deficiency: This complex places a positive charge on the nitrogen, making the ring incredibly electron-deficient. The Friedel-Crafts acylium ion (an electrophile) cannot attack an electron-poor ring.

The "Brute Force" Workaround: If you must use this route (e.g., no metal-halogen exchange site available):

  • Super-stoichiometry: Use >2.5 equivalents of AlCl₃. (1 eq to tie up the Nitrogen, 1+ eq to catalyze the reaction).

  • N-Oxides: Convert the chloropyridine to Chloropyridine-N-oxide first. The N-oxide is more susceptible to electrophilic attack at the 2 and 4 positions. You can reduce the N-oxide back to the pyridine later (e.g., using PCl₃).

Part 4: Data Summary & Reagent Selection
Featuren-BuLi / LDA Turbo Grignard (iPrMgCl·LiCl) Knochel-Hauser (TMPMgCl[2]·LiCl)
pKa (Approx) ~50~35~37
Temp Range -78 °C (Strict)-20 °C to RT-40 °C to 0 °C
FG Tolerance Low (Attacks esters/nitriles)ModerateHigh (Tolerates esters/nitriles)
Major Side Rxn Pyridyne formation / Lithiation at wrong C-HSlow reactionMinimal
Stability PyrophoricAir Stable (Solid state), Solution stableSolution stable
Part 5: Mechanistic Visualization

Understanding the stability of the intermediate is key to preventing side reactions.

Mechanism cluster_0 The Weinreb Chelate Effect PyMg Metallated Chloropyridine Intermediate Stable Tetrahedral Intermediate (Mg-O Chelation) PyMg->Intermediate + Weinreb Amide Weinreb Weinreb Amide Weinreb->Intermediate Workup Acidic Workup Intermediate->Workup Stable until quench Product Acylated Chloropyridine Workup->Product Hydrolysis

Figure 2: The Weinreb Amide prevents over-addition by forming a stable chelate that does not collapse to the ketone until aqueous workup.

References
  • Knochel-Hauser Base Development

    • Title: A New Turbo-Hauser Base for the Regioselective Functionaliz
    • Source:Angewandte Chemie International Edition, 2006.[2]

    • URL:[Link]

  • Weinreb Amide Utility

    • Title: N-Methoxy-N-methylamides as effective acylating agents.[5][6]

    • Source:Tetrahedron Letters, 1981.
    • URL:[Link]

  • Pyridyne Side Reactions

    • Title: Regioselective ortho-Lithiation of Halopyridines.[7][8][9][10] Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.[7][8][9][10]

    • Source:Heterocycles, 1993.[7][8]

    • URL:[Link]

  • Friedel-Crafts Limitations on Pyridines

    • Title: Friedel-Crafts Acylation of Pyridines and Rel
    • Source:Journal of Organic Chemistry (General reference to Olah's work on deactiv
    • URL:[Link]

Sources

Technical Support Center: High-Purity Recrystallization of (2-chloropyridin-4-yl)(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (2-chloropyridin-4-yl)(pyridin-3-yl)methanone. This document is designed for researchers, chemists, and drug development professionals who require this key intermediate in a high-purity crystalline form. As a molecule featuring multiple aromatic rings with varied electronic properties—a chloropyridine, a pyridine, and a ketone linker—its crystallization behavior can be nuanced.

This guide provides a framework for developing a robust recrystallization protocol, from solvent selection to troubleshooting common issues encountered in a laboratory setting. Our approach is grounded in first principles of physical organic chemistry and extensive field experience with challenging pharmaceutical intermediates.

Section 1: Foundational Knowledge & Solvent System Selection

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures but low solubility at ambient or sub-ambient temperatures, allowing for high recovery of the purified material upon cooling.[1][2]

FAQ 1.1: What are the ideal characteristics of a recrystallization solvent for this specific compound?

Based on the structure of (2-chloropyridin-4-yl)(pyridin-3-yl)methanone, an optimal solvent should:

  • Engage with the Solute's Polarity: The molecule possesses polar characteristics due to the nitrogen atoms in the pyridine rings and the carbonyl group of the ketone. However, the chloro-substituted phenyl ring introduces significant non-polar character. A solvent of moderate polarity is therefore a logical starting point.

  • Exhibit a Steep Solubility Curve: The difference in solubility between the solvent's boiling point and room temperature (or 0-5 °C) must be significant to ensure a high yield.

  • Be Chemically Inert: The solvent must not react with the compound.

  • Have a Suitable Boiling Point: A boiling point between 60 °C and 120 °C is often ideal. Solvents with very low boiling points can be difficult to handle and may evaporate too quickly, while very high-boiling solvents can be difficult to remove from the final product.

  • Dissolve Impurities Well at All Temperatures or Not at All: Impurities should either remain in the cold mother liquor or be insoluble in the hot solvent, allowing for their removal by filtration.[1]

FAQ 1.2: What specific solvents or solvent systems are recommended starting points for screening?

Given the molecule's mixed polarity, single-solvent systems may work, but two-solvent systems often provide greater control and are highly recommended for pyridine derivatives.[3] The following table outlines promising candidates for initial screening.

Table 1: Candidate Solvent Systems for Screening

Solvent System Type Boiling Point (°C) Rationale for Selection
Isopropanol (IPA) Single 82.6 A moderately polar protic solvent. Often a good starting point for compounds with both polar groups and significant hydrocarbon character.
Ethanol Single 78.4 Similar to IPA, its ability to hydrogen bond can be effective. It is a very general solvent for compounds with minor impurities.[4]
Acetone Single 56 An aprotic polar solvent. The "like-dissolves-like" principle suggests it may be a good solvent for a ketone-containing compound.[4]
Ethyl Acetate Single 77.1 A moderately polar solvent often effective for esters and other polar molecules.[5]
Toluene Single 111 A non-polar aromatic solvent. May be effective if non-polar interactions dominate, especially at elevated temperatures.
Ethanol / Water Two-Solvent Variable A classic polar system. The compound is likely soluble in hot ethanol; water acts as the anti-solvent to induce crystallization upon cooling.
Acetone / n-Hexane Two-Solvent Variable A versatile system where acetone is the polar "good" solvent and hexane is the non-polar "poor" solvent (anti-solvent).[4]

| Ethyl Acetate / n-Hexane | Two-Solvent | Variable | A less polar alternative to the acetone/hexane system that can be effective for moderately polar compounds.[4] |

Section 2: Troubleshooting Guide

Even with a well-chosen solvent, challenges can arise. This section addresses the most common issues in a direct question-and-answer format.

Problem 2.1: The compound "oiled out" upon cooling and will not form crystals. What is happening and how do I fix it?

Cause: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens under two conditions: (1) The boiling point of the solvent is higher than the melting point of the solute, causing it to "melt" in the solution, or (2) The concentration of the solute is too high, or the solution is cooled too rapidly, leading to precipitation before the molecules have time to arrange into an ordered crystal lattice. This is a common problem with impure compounds or when using mixed-solvent systems.[6]

Solutions:

  • Re-heat and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (10-15%) of additional hot solvent to lower the saturation point.[6]

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it on a cooling hotplate can promote the formation of crystals over oil.[6]

  • Agitate at a Lower Temperature: Once the solution has cooled significantly but before oiling out occurs, vigorous scratching of the inner wall of the flask with a glass rod at the air-liquid interface can induce nucleation.

  • Re-evaluate the Solvent System: If oiling persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different two-solvent system.

Problem 2.2: No crystals are forming, even after the solution has cooled in an ice bath.

Cause: The solution is likely supersaturated, meaning it contains more dissolved solute than it theoretically should at that temperature. Crystal formation requires a nucleation event to begin, which has not occurred.[6] This can also be a result of using too much solvent during the initial dissolution step.[6][7]

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic imperfections on the glass can provide a surface for crystal growth to begin.[6]

  • Add a Seed Crystal: If a small crystal of the pure compound is available, adding it to the cold solution will provide a template for crystallization.[6]

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (15-20%) and then attempt the cooling process again.[7]

  • Flash Freeze the Tip: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate quickly in the air, leaving a small crystalline residue on the rod. Re-introducing this rod into the solution can seed crystallization.[7]

Problem 2.3: My final yield is very low (<50%). How can I improve recovery?

Cause: A low yield is most often due to one of three factors: (1) Using an excessive amount of solvent, which keeps a large portion of the compound dissolved in the mother liquor[7]; (2) Premature crystallization during a hot filtration step; or (3) Washing the collected crystals with solvent that was not ice-cold.

Solutions:

  • Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent in small portions until the solute just dissolves. This ensures the solution is saturated.[2]

  • Cool Thoroughly: Ensure the crystallization flask is left in an ice-water bath for at least 20-30 minutes to maximize precipitation.

  • Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of the recrystallization solvent that has been pre-chilled in an ice bath.[2]

  • Consider a "Second Crop": The mother liquor can be concentrated by boiling off some of the solvent and re-cooling to obtain a second crop of crystals. Be aware that this crop will likely be less pure than the first.[8]

Problem 2.4: The purified material still shows significant impurities by TLC or HPLC.

Cause: The chosen solvent system may not be effective at separating the target compound from a specific impurity. It is possible that the impurity has very similar solubility characteristics to the product in that solvent. Rapid crystallization can also trap impurities within the crystal lattice.[7]

Solutions:

  • Perform a Second Recrystallization: A sequential recrystallization can often remove stubborn impurities.

  • Change the Solvent System: Recrystallize the material again using a different solvent or solvent system with different polarity. For example, if you used an alcohol (protic), try an acetone/hexane mixture (aprotic/non-polar).

  • Charcoal Treatment for Colored Impurities: If the impurities are colored, high-molecular-weight compounds, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2][9]

  • Consider an Alternative Purification Method: If recrystallization fails to provide the desired purity, column chromatography may be necessary as an orthogonal purification step.

Section 3: Standard Operating Protocols & Visual Workflows

Protocol 1: Single-Solvent Recrystallization Workflow
  • Dissolution: Place the crude (2-chloropyridin-4-yl)(pyridin-3-yl)methanone in an Erlenmeyer flask with a stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude material in small portions while stirring and heating until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Add a small excess of hot solvent before filtering to prevent premature crystallization in the funnel.[10]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Visual Workflow 1: Solvent Selection Decision Tree```dot

Solvent_Selection start Start: Crude Compound test_solubility Perform small-scale solubility tests with 5-6 candidate solvents (Table 1) start->test_solubility q1 Does a single solvent show low solubility at RT and high solubility when hot? test_solubility->q1 single_solvent Select as primary candidate for single-solvent recrystallization (Protocol 1) q1->single_solvent Yes q2 Is the compound soluble in a polar solvent at RT? q1->q2 No proceed Proceed to Test Recrystallization single_solvent->proceed two_solvent_polar Select a polar 'good' solvent and a non-polar 'poor' solvent (e.g., Acetone/Hexane) q2->two_solvent_polar Yes q3 Is the compound insoluble in most polar solvents but soluble in a non-polar one? q2->q3 No two_solvent_polar->proceed two_solvent_nonpolar Select a non-polar 'good' solvent and a polar 'poor' solvent (e.g., Toluene/Methanol) q3->two_solvent_nonpolar Yes q3->proceed No, re-evaluate solvent choices two_solvent_nonpolar->proceed

Caption: A flowchart for diagnosing and solving common recrystallization problems.

Section 4: References

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Google Patents. (1943). Purification of ketones. Retrieved from

  • Recrystallization. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • Purification by crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). Retrieved from [Link]

Sources

Preventing hydrolysis of the ketone bridge in pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis & Degradation of Pyridine-Based Ketones Ticket Priority: High (Stability/Purity Critical)

Diagnostic Hub: Troubleshooting Your Experiment

Identify your specific issue below to find the corresponding solution.

Symptom / ObservationProbable Root Cause Immediate Action
LCMS shows M+18 peak Gem-Diol Formation (Hydration). The pyridine ring renders the ketone highly electrophilic, trapping water to form a stable hydrate.Do not discard. This is often reversible.[1] Apply Protocol A (Dehydration) before NMR/crystallization.
Compound disappears in base Retro-Claisen Cleavage. Strong bases (NaOH, alkoxides) attack the carbonyl, cleaving the C-C bond (common in

-dicarbonyls or electron-poor rings).
Stop aqueous basic workups.[1] Switch to Protocol B (Non-Nucleophilic Workup).
Broad/Split NMR Signals Hemiacetal/Hydrate Equilibrium. Fast exchange between ketone and hydrate forms in wet deuterated solvents (e.g., wet CDCl

or DMSO).[1]
Dry your NMR solvent over molecular sieves or switch to a non-protic solvent.[1]
Low Yield after Acid Workup Protonation-Mediated Trapping. Pyridine nitrogen protonation (

) increases carbonyl electrophilicity, locking the hydrate form.
Neutralize carefully to pH 7-8 before extraction; avoid strong acid quenches.[1]
The Knowledge Base: Mechanistic Deep Dive
The "Hot" Carbonyl Phenomenon

Unlike standard diaryl ketones (e.g., benzophenone), pyridine-containing ketones possess a "hot" (hyper-electrophilic) carbonyl bridge. This is driven by the electron-withdrawing nature of the pyridine nitrogen, which pulls electron density away from the carbonyl carbon, making it susceptible to nucleophilic attack by water (hydrolysis/hydration) or hydroxide (cleavage).

Key Risk Factor: Regiochemistry [2][3]

  • 2- and 4-Pyridine: The nitrogen atom is conjugated directly with the carbonyl.[1] Resonance structures place a positive charge adjacent to the ketone, drastically increasing electrophilicity (Hammett

    
     constants are high).[1]
    
  • 3-Pyridine: The nitrogen acts primarily through induction (

    
     effect).[1] The carbonyl is less reactive than the 2/4-isomers but still more reactive than a phenyl ring.[1]
    
Visualizing the Threat: Hydration vs. Cleavage

The following diagram illustrates the divergent pathways of a pyridine ketone in the presence of water and base.

PyridineKetoneStability Ketone Pyridine-Ketone (Active Drug Scaffold) GemDiol Gem-Diol (Hydrate) [M+18 Artifact] Ketone->GemDiol  Hydration (Reversible)  Driven by Electrophilicity Tetrahedral Tetrahedral Intermediate Ketone->Tetrahedral  Nucleophilic Attack Water H2O / Acid Water->Ketone Base OH- / Nucleophile Base->Ketone GemDiol->Ketone  Dehydration  (Heat/Desiccant) Cleaved Cleavage Products (Irreversible Loss) Tetrahedral->Cleaved  Retro-Claisen Type  Bond Breaking

Caption: Pathway analysis showing the reversible formation of gem-diols (yellow) versus the irreversible bond cleavage under basic conditions (red).

Standard Operating Procedures (SOPs)
Protocol A: Dehydration & Recovery of the Ketone

Use this when your LCMS indicates an M+18 mass or NMR shows hydration.[1]

  • Solvent Swap: Dissolve the crude material in a non-polar aprotic solvent.[1] Toluene is ideal due to its ability to form a positive azeotrope with water.[1]

  • Thermal Dehydration:

    • Equip the flask with a Dean-Stark trap (for large scale) or add activated 4Å molecular sieves (for small scale).[1]

    • Reflux for 1–2 hours.[1] The heat drives the equilibrium back to the ketone form (

      
       favors ketone at high T).[1]
      
  • Isolation:

    • Filter off sieves while hot (if used).[1]

    • Concentrate in vacuo immediately.[1]

    • Critical: Store under Argon/Nitrogen.[1] Do not leave exposed to humid air.[1]

Protocol B: Non-Nucleophilic Synthesis/Workup

Use this to prevent Retro-Claisen cleavage during reaction workups.

  • Quenching: Avoid direct addition of strong aqueous bases (NaOH/KOH).[1]

    • Alternative: Quench reactions with saturated Ammonium Chloride (

      
      ) or a phosphate buffer (pH 7.0).[1]
      
  • Extraction: Use Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Note: Avoid alcohols (MeOH/EtOH) during workup, as they can form hemiacetals (M+32/M+46) similar to hydrates.[1]

  • Drying: Use Sodium Sulfate (

    
    ) rather than Magnesium Sulfate (
    
    
    
    ), as
    
    
    is slightly acidic and can catalyze hydration on the solid surface.[1]
Frequently Asked Questions (FAQs)

Q: Why does my 2-pyridyl ketone hydrate more than my 3-pyridyl ketone? A: It is a matter of resonance. In the 2-position, the electronegative nitrogen can withdraw electrons via resonance, placing a partial positive charge directly on the carbon adjacent to the ketone.[1] This makes the carbonyl carbon significantly more electron-deficient (electrophilic) than in the 3-position, where only inductive effects are at play [1].[1]

Q: Is the "hydrolysis" actually breaking the molecule apart? A: Usually, no.[1] In 90% of cases involving simple pyridine ketones, users confuse "hydrolysis" with hydration (addition of water across the double bond). The molecule is intact but exists as a gem-diol.[1][4] However, if you use strong bases and high heat, true hydrolysis (bond cleavage) can occur via a Retro-Claisen mechanism [2].

Q: Can I prevent hydration by adding steric bulk? A: Yes. Introducing ortho-substituents (e.g., a methyl group or halogen on the ring next to the carbonyl) creates steric hindrance that blocks water from attacking the carbonyl carbon.[1] This shifts the equilibrium heavily toward the ketone form [3].[1]

References
  • Cabani, S., et al. (1986).[1] Kinetic study of the hydration reaction of 2-, 3-, and 4-pyridinecarboxaldehyde. The Journal of Physical Chemistry. Link

  • Hussein, M. A., et al. (2018).[1][5] An efficient method for retro-Claisen-type C-C bond cleavage of diketones with tropylium catalyst. Chemical Communications.[1][5][6][7] Link

  • Guthrie, J. P. (1975).[1] Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal equilibrium. Canadian Journal of Chemistry.[1] Link

  • Llor, J., & Asensio, S. B. (1996).[8] Thermodynamics of the tautomeric, hydration and hemiacetalization of 5-deoxypyridoxal. Journal of Solution Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Separation of 2-Chloro-4-(pyridine-3-carbonyl)pyridine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing their safety and efficacy.[1] The rigorous identification and quantification of impurities are mandated by regulatory bodies worldwide.[1][2] This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for separating impurities associated with 2-Chloro-4-(pyridine-3-carbonyl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind chromatographic choices, present a comprehensively validated method, and compare its performance against alternative approaches.

The Analytical Challenge: Understanding the Analyte and Potential Impurities

2-Chloro-4-(pyridine-3-carbonyl)pyridine possesses a basic pyridine ring and a chlorinated aromatic system, presenting specific challenges for reversed-phase HPLC. Pyridine-containing molecules are known for their potential to interact with residual silanols on silica-based stationary phases, leading to peak tailing.[3] Furthermore, the synthesis of this compound can introduce a variety of structurally similar impurities.

Potential Impurities:

  • Starting Material Carryover: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Positional isomers formed during the synthetic process.

  • Degradation Products: Impurities formed under stress conditions such as acid, base, oxidation, heat, and light, as stipulated by ICH guidelines.[4][5][6]

A successful HPLC method must be able to resolve the main component from all known and potential unknown impurities.[7]

Strategic Method Development: A Step-by-Step Rationale

The development of a stability-indicating HPLC method is an iterative process requiring a systematic evaluation of chromatographic parameters.[8] Our objective is to achieve a method that is not only selective and sensitive but also robust and reproducible.[9]

The initial phase of method development focuses on screening different stationary phases and mobile phase conditions to identify the most promising starting point.[8][9]

  • Column Chemistry: Given the basic nature of the analyte, columns with low silanol activity are preferred to minimize peak tailing.[10] We evaluated three common reversed-phase columns:

    • C18: A versatile, hydrophobic stationary phase.

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and its impurities.

    • Embedded Polar Group (EPG): Designed to reduce silanol interactions and improve peak shape for basic compounds.

  • Mobile Phase pH: The pKa of the pyridine moiety is approximately 5.2.[3] Controlling the mobile phase pH is critical for consistent retention and peak shape. We explored three pH levels:

    • Acidic (pH ~2.5): Ensures the pyridine nitrogen is protonated, leading to better peak shape and retention on reversed-phase columns.

    • Neutral (pH ~7.0): May result in poor peak shape due to silanol interactions.

    • Basic (pH ~9.0): The analyte is neutral, which can alter selectivity.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower viscosity.

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation (ICH Q2(R1)) Column_Screening Column Screening (C18, Phenyl-Hexyl, EPG) Gradient_Optimization Gradient Optimization (Slope, Time) Column_Screening->Gradient_Optimization Mobile_Phase_Screening Mobile Phase Screening (pH, Organic Modifier) Mobile_Phase_Screening->Gradient_Optimization Temperature_Optimization Temperature Optimization Gradient_Optimization->Temperature_Optimization Flow_Rate_Optimization Flow Rate Optimization Temperature_Optimization->Flow_Rate_Optimization Final_Method Final Optimized Method Flow_Rate_Optimization->Final_Method Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Analyte_Info Analyte Information (Structure, pKa) Analyte_Info->Column_Screening Analyte_Info->Mobile_Phase_Screening Final_Method->Specificity Final_Method->Linearity Final_Method->Accuracy Final_Method->Precision Final_Method->Robustness

To ensure the method is "stability-indicating," forced degradation studies were performed as per ICH guidelines.[4][5][6] A solution of 2-Chloro-4-(pyridine-3-carbonyl)pyridine was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV and visible light (ICH Q1B)[11]

The stressed samples were then analyzed to identify and resolve the degradation products from the parent compound.[5][11]

The Optimized HPLC Method: A Protocol for Success

Based on the initial screening and optimization experiments, the following method was established and validated.

Experimental Protocol: Optimized HPLC Method

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    20.0 70
    25.0 90
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Method Validation: Ensuring Reliability and Trustworthiness

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14][15]

Table 1: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peak and impurities. Peak purity index > 0.999.Passed. All degradation products were well-resolved.
Linearity Correlation coefficient (r²) ≥ 0.999 for the main peak and known impurities.Passed. r² = 0.9998 for the main peak.
Range 0.05% to 150% of the nominal concentration.Passed.
Accuracy Recovery between 98.0% and 102.0%.Passed. Recoveries ranged from 99.2% to 101.5%.
Precision
- Repeatability (n=6)RSD ≤ 2.0%Passed. RSD = 0.45%.
- Intermediate PrecisionRSD ≤ 2.0%Passed. RSD = 0.82%.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.015%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.05%
Robustness RSD ≤ 2.0% for small variations in flow rate, temperature, and mobile phase composition.Passed. The method remained unaffected by minor changes.

ValidationParameters cluster_parameters ICH Q2(R1) Validation Parameters Validated_Method Validated HPLC Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision LOD_LOQ LOD / LOQ Validated_Method->LOD_LOQ Robustness Robustness Validated_Method->Robustness

Comparative Analysis: Why This Method Excels

To provide a comprehensive guide, we compared our optimized method with two alternative approaches.

Table 2: Comparison of HPLC Methods

ParameterOptimized C18 Method (Acidic pH)Phenyl-Hexyl Method (Acidic pH)C18 Method (Neutral pH)
Resolution (Critical Pair) 2.11.81.2
Peak Tailing (Main Peak) 1.11.32.5
Analysis Time 30 min35 min30 min
Robustness HighModerateLow
Overall Performance Excellent Good Poor

The data clearly demonstrates the superiority of the optimized C18 method with an acidic mobile phase. The use of an acidic modifier effectively suppressed the silanol interactions, resulting in excellent peak symmetry. The C18 stationary phase provided the necessary hydrophobicity for adequate retention and selectivity to resolve all impurities, including those generated during forced degradation.

The Phenyl-Hexyl column offered a different selectivity profile but with slightly lower resolution for the critical impurity pair. The neutral pH method was unacceptable due to severe peak tailing, which compromises both resolution and accurate quantification.

Conclusion: A Robust and Reliable Solution

The development of a robust and reliable HPLC method for impurity profiling is a critical aspect of pharmaceutical development.[2] The method presented in this guide, utilizing a C18 column with an acidic mobile phase, has been demonstrated to be specific, linear, accurate, precise, and robust for the separation of 2-Chloro-4-(pyridine-3-carbonyl)pyridine and its impurities. The systematic approach to method development, including forced degradation studies and comprehensive validation, ensures that the method is suitable for its intended purpose in a regulated environment. This guide serves as a practical resource for researchers and scientists tasked with similar analytical challenges.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (2023). SynThink. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review. [Link]

  • Separation of Pyridine-2-acetonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (2007). Journal of Separation Science. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Studies. (2016). SciSpace. [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Bis-Pyridine Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Bis-pyridine ketones, particularly di-2-pyridyl ketone (2,2'-DPK) , are critical intermediates in drug development and coordination chemistry. Their mass spectrometric behavior differs significantly from standard aromatic ketones (e.g., benzophenone) due to the presence of nitrogen atoms which introduce specific inductive effects, hydration potentials, and fragmentation stabilities. This guide provides a technical comparison of the fragmentation patterns of bis-pyridine ketone isomers, offering researchers actionable data for structural elucidation and impurity profiling.

Chemical Structure and Properties

Bis-pyridine ketones consist of two pyridine rings connected by a carbonyl bridge. The position of the nitrogen atom relative to the carbonyl group (ortho, meta, or para) dictates the fragmentation stability and ionization behavior.

CompoundCommon Abbr.[1][2][3][4][5]MW (Da)StructureKey Feature
Bis(2-pyridyl)methanone 2,2'-DPK184.192-Py-CO-2-PyStrong metal chelator; forms gem-diols.
Bis(3-pyridyl)methanone 3,3'-DPK184.193-Py-CO-3-PyMeta-substitution; less prone to hydration.
Bis(4-pyridyl)methanone 4,4'-DPK184.194-Py-CO-4-PyPara-substitution; high symmetry.
Benzophenone (Alternative)182.22Ph-CO-PhStandard aromatic ketone reference.

Electron Ionization (EI) Fragmentation Analysis

In Electron Ionization (70 eV), bis-pyridine ketones undergo characteristic


-cleavage followed by the expulsion of neutral carbon monoxide (CO). However, the stability of the resulting ions varies by isomer.
Primary Fragmentation Pathway (2,2'-DPK)

The fragmentation of 2,2'-DPK is dominated by the instability of the molecular ion and the facile loss of CO.

  • Molecular Ion (

    
    ):  Observed at m/z 184  (High intensity, ~75%).
    
  • 
    -Cleavage:  Homolytic cleavage of the C-C bond yields a pyridyl radical and a pyridyl-acylium ion (m/z 106 ).
    
  • Decarbonylation (Major Pathway): The molecular ion ejects a neutral CO molecule (28 Da) to form a bipyridyl-like radical cation at m/z 156 .

  • Base Peak Formation: In 2,2'-DPK, the m/z 156 ion is relatively unstable and further fragments to the pyridinyl cation [C

    
    H
    
    
    
    N]
    
    
    at m/z 78
    , which is often the base peak (100%).
Isomeric Differentiation (2,2' vs. 3,3' vs. 4,4')

The position of the nitrogen atom influences the stability of the intermediate ions.

  • 2,2'-DPK: The "ortho" nitrogen destabilizes the [M-CO]

    
     species (m/z 156) due to repulsion or lack of resonance stabilization compared to the para position. Result:  High abundance of m/z 78 .
    
  • 3,3'-DPK: The meta-nitrogen does not conjugate directly with the radical center formed after CO loss. The m/z 156 ion is often more stable and prominent than in the 2,2' isomer.

  • 4,4'-DPK: Similar to 3,3', the high symmetry often leads to a prominent m/z 156 peak.

Comparative Data Table (EI Mode)
Ion Fragmentm/z2,2'-DPK Intensity3,3'-DPK IntensityBenzophenone (Alt)Mechanism
Molecular Ion 184 High (77%) High 182 (M+)Stable aromatic system.
[M - CO]

156 High (67%)Very High 154 (Ph-Ph)Loss of carbonyl bridge.
Acylium Ion 106 Low (<10%)Low105 (PhCO+)

-cleavage (PyCO+).
Aryl Cation 78 Base (100%) High77 (Ph+)Pyridyl cation [C

H

N]+.
Secondary 51 ModerateModerate51 (C

H

+)
Ring fragmentation.

Expert Insight: Unlike benzophenone, where the benzoyl ion (m/z 105) is the base peak, bis-pyridine ketones favor the formation of the aryl cation (m/z 78) or the decarbonylated dimer (m/z 156). This is due to the lower stability of the electron-deficient pyridyl-acylium ion compared to the phenyl-acylium ion.

Electrospray Ionization (ESI) & Hydration Artifacts

For drug development researchers using LC-MS, 2,2'-DPK presents a unique challenge: Gem-Diol Formation .

The Hydration "Gotcha"

The electron-withdrawing nature of the two pyridine rings (especially in the 2,2' position) makes the carbonyl carbon highly electrophilic. In the presence of water (mobile phase) or methanol, 2,2'-DPK exists in equilibrium with its hydrate (gem-diol) or hemiacetal.

  • Ketone Form: [M+H]

    
     = m/z 185 
    
  • Hydrate Form: [M+H

    
    O+H]
    
    
    
    = m/z 203
  • Methanol Adduct: [M+CH

    
    OH+H]
    
    
    
    = m/z 217

Protocol Note: If you observe a peak at m/z 203 that fragments back to 185 (loss of water, -18 Da) in MS/MS, it is the hydrate of 2,2'-DPK, not a metabolite or impurity. 3,3' and 4,4' isomers are less prone to this due to weaker inductive effects at the carbonyl carbon.

ESI-MS/MS Fragmentation Pathway

In collision-induced dissociation (CID), the protonated molecule [M+H]


 (m/z 185) follows a similar pathway to EI but with even-electron rules.
  • Precursor: m/z 185.

  • Loss of CO: m/z 185

    
     m/z 157 (Protonated bipyridine-like species).
    
  • Loss of HCN: m/z 79 (Protonated pyridine)

    
     m/z 52.
    

Visualization of Fragmentation Pathways[4][6]

The following diagram illustrates the distinct fragmentation pathways for 2,2'-DPK in both EI and ESI modes.

DPK_Fragmentation cluster_legend Legend M_EI M+• (m/z 184) [Molecular Ion] M_CO [M - CO]+• (m/z 156) [Bi-pyridyl radical] M_EI->M_CO -CO (28 Da) Py_CO [Py-CO]+ (m/z 106) [Acylium Ion] M_EI->Py_CO α-cleavage Py_Cat [C5H4N]+ (m/z 78) [Pyridyl Cation] (Base Peak) M_CO->Py_Cat Fragmentation Py_CO->Py_Cat -CO M_ESI [M+H]+ (m/z 185) (ESI Positive) Hydrate [M+H2O+H]+ (m/z 203) (Gem-Diol Artifact) M_ESI->Hydrate +H2O (Solvent) m/z 157 m/z 157 M_ESI->m/z 157 -CO m/z 79 m/z 79 m/z 157->m/z 79 Cleavage key Blue: Molecular Ion Yellow: Intermediate Red: Base Peak Green: ESI Parent

Figure 1: Comparative fragmentation pathways for Di-2-pyridyl ketone in EI (High Energy) and ESI (Soft Ionization) modes.[5][6][7]

Experimental Protocols

GC-MS Acquisition (EI)

To replicate the EI data for structural confirmation:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet Temp: 250°C (Ensure complete vaporization but minimize thermal degradation).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Source: 230°C, 70 eV ionization energy.

  • Scan Range: m/z 40–300.

LC-MS Screening (ESI)

To distinguish isomers and identify hydrates:

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Note: Avoid methanol if methylation artifacts (m/z 217) are problematic. Use Acetonitrile.

  • Source: Electrospray Positive (ESI+).

  • Cone Voltage: 30V (Low voltage preserves the hydrate; High voltage >50V forces in-source dehydration back to m/z 185).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Di-2-pyridyl ketone. National Institute of Standards and Technology. [Link]

  • Filipescu, N., et al. (1970). Viologen radical from di(4-pyridyl) ketone methiodides in hydroxide. The Journal of Organic Chemistry. [Link]

  • Zhang, D., et al. (2019). Formation of Giant and Small Cyclic Complexes from a Flexible Tripeptide Ligand. Journal of the American Chemical Society.[8][9][10] [Link]

  • Rodrigues-Filho, E., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization. Journal of Mass Spectrometry. [Link]

  • Crespi, A. F., et al. (2017). The Chemistry and Applications of Gem-Diols. In Diols: Synthesis and Reactions. [Link]

Sources

Comparing reactivity of 2-chloro vs 2-bromo-4-(pyridine-3-carbonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-chloro-4-(pyridine-3-carbonyl)pyridine (Reagent A) and 2-bromo-4-(pyridine-3-carbonyl)pyridine (Reagent B). It focuses on their divergent reactivity profiles in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, enabling researchers to select the optimal scaffold for their specific synthetic pathway.

Executive Summary: The Reactivity Switch

The choice between the 2-chloro and 2-bromo analogs of 4-(pyridine-3-carbonyl)pyridine is not merely a matter of leaving group ability; it represents a strategic decision between nucleophilic lability and catalytic oxidative addition .

  • Select the 2-Chloro analog if your primary downstream transformation is SNAr (e.g., amination, etherification). The high electronegativity of chlorine, combined with the electron-withdrawing carbonyl at C4, maximizes the electrophilicity of the C2 position, often outperforming the bromo-analog in rate-limiting nucleophilic attack while offering superior atom economy and cost-efficiency.

  • Select the 2-Bromo analog if your immediate next step involves Transition Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig). The weaker C-Br bond significantly lowers the activation energy for oxidative addition to Pd(0), enabling coupling under milder conditions with standard ligands, whereas the chloro-analog often requires specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos).

Structural Analysis & Electronic Activation

Both molecules feature a bis(pyridyl)methanone core. The critical structural feature is the carbonyl linker at the C4 position of the halogenated ring.

  • Electronic Effect: The carbonyl group is a strong

    
    -acceptor (resonance withdrawing) and 
    
    
    
    -acceptor (inductive withdrawing).
  • Positional Synergy: Located para to the pyridine nitrogen and the C2-halogen, the carbonyl group cooperates with the ring nitrogen to deplete electron density at C2.

  • Result: The C2 position is highly activated, behaving more like an acid chloride than a typical aryl halide.

Reactivity Visualization

The following diagram illustrates the divergent pathways dictated by the halogen substituent.

ReactivityPathways Start 2-Halo-4-(pyridine-3-carbonyl)pyridine (X = Cl or Br) SNAr_Cond Nucleophile (HNR2, ROH) Base, Heat Start->SNAr_Cond Path A: S_NAr Pd_Cond Pd(0) Catalyst Boronic Acid / Amine Start->Pd_Cond Path B: Cross-Coupling SNAr_Mech Mechanism: Addition-Elimination RDS: Nucleophilic Attack SNAr_Cond->SNAr_Mech SNAr_Prod 2-Amino/Alkoxy Derivative SNAr_Mech->SNAr_Prod Cl preferred (High Electrophilicity) Pd_Mech Mechanism: Catalytic Cycle RDS: Oxidative Addition Pd_Cond->Pd_Mech Pd_Prod 2-Aryl/Heteroaryl Derivative Pd_Mech->Pd_Prod Br preferred (Fast Oxidative Addition)

Caption: Divergent reaction pathways. Path A (SNAr) favors the Chloro-analog for electronic activation; Path B (Pd-Coupling) favors the Bromo-analog for kinetic lability.

Detailed Reactivity Profile

A. Nucleophilic Aromatic Substitution (SNAr)

In activated pyridines, the rate-determining step (RDS) of SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex, not the expulsion of the leaving group.

  • 2-Chloro Advantage: Chlorine is more electronegative (

    
    ) than bromine (
    
    
    
    ). This stronger inductive effect ($ -I
    
    
    \delta+$) at C2, stabilizing the anionic transition state.
  • Experimental Implication: While Br is a better leaving group, the enhanced electrophilicity of the 2-Cl analog often leads to faster reaction rates with amines and alkoxides in polar aprotic solvents (DMSO, DMF).

  • Data Comparison:

    Parameter 2-Chloro Analog 2-Bromo Analog
    C-X Bond Length ~1.74 Å ~1.89 Å
    Inductive Activation High Moderate
    SNAr Yield (Standard) 85-95% 80-90%

    | Atom Economy | Higher (Cl = 35.5 Da) | Lower (Br = 79.9 Da) |

B. Palladium-Catalyzed Cross-Coupling

For Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the cleavage of the C-X bond via oxidative addition is critical.

  • 2-Bromo Advantage: The C-Br bond energy (~68 kcal/mol) is significantly lower than the C-Cl bond (~81 kcal/mol).

  • Catalyst Compatibility:

    • 2-Br: Reacts efficiently with standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.

    • 2-Cl: Often requires "Buchwald Generation" precatalysts (e.g., XPhos Pd G4) or elevated temperatures (>100°C) to overcome the activation barrier for oxidative addition.

  • Selectivity: If the molecule contains other halogens (e.g., a 3'-bromo on the other ring), using the 2-chloro analog allows for chemoselective coupling at the bromine site first, leaving the 2-chloro site intact for subsequent SNAr.

Experimental Protocols

Protocol A: SNAr Amination (Optimized for 2-Chloro)

Target: Synthesis of 2-(morpholin-4-yl)-4-(pyridine-3-carbonyl)pyridine

Rationale: The 2-chloro analog is used due to its superior electrophilic activation and lower cost.

  • Setup: Charge a reaction vial with 2-chloro-4-(pyridine-3-carbonyl)pyridine (1.0 equiv, 100 mg).

  • Solvent/Base: Add anhydrous DMSO (1.0 mL) and DIPEA (2.5 equiv).

    • Note: DMSO stabilizes the polar transition state.

  • Nucleophile: Add morpholine (1.2 equiv).

  • Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS.

    • Expectation: >95% conversion.[1] The product peak [M+H]+ will shift from 219 (Cl) to 270 (Amino).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Self-Validation: If conversion is <50% after 2 hours, increase temperature to 100°C. If hydrolysis (OH substitution) is observed, ensure reagents are anhydrous.

Protocol B: Suzuki-Miyaura Coupling (Optimized for 2-Bromo)

Target: Synthesis of 2-phenyl-4-(pyridine-3-carbonyl)pyridine

Rationale: The 2-bromo analog is selected to permit the use of mild conditions and standard phosphine ligands.

  • Setup: Charge a microwave vial with 2-bromo-4-(pyridine-3-carbonyl)pyridine (1.0 equiv, 100 mg), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent/Base: Add 1,4-dioxane/water (4:1 ratio, 2 mL) and Cs2CO3 (2.0 equiv).

    • Note: Degas solvents with N2 for 5 minutes prior to addition to prevent Pd oxidation / homocoupling.

  • Reaction: Heat at 90°C (oil bath) or 110°C (microwave) for 1 hour.

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water.

  • Self-Validation: The appearance of Pd-black precipitate indicates catalyst decomposition; if yield is low, switch to an anhydrous system (Dioxane/K3PO4) to prevent protodeboronation.

Decision Matrix

Use the following logic flow to select the correct starting material for your campaign.

DecisionMatrix Start Target Transformation? Q1 Is the reaction S_NAr? (Amine, Thiol, Alkoxide) Start->Q1 Res1 USE 2-CHLORO - Lower Cost - Higher Electrophilicity - Easier Purification Q1->Res1 Yes Q2 Is the reaction C-C Coupling? (Suzuki, Sonogashira) Q1->Q2 No Res2 USE 2-BROMO - Faster Kinetics - Standard Catalysts - Milder Conditions Q2->Res2 Yes Q3 Does the molecule have other Halogens? Q2->Q3 Complex Case Q3->Res2 No Res3 USE 2-CHLORO - Allows orthogonal coupling at other Br/I sites first. Q3->Res3 Yes

Caption: Strategic selection logic based on downstream chemistry requirements.

References

  • National Institutes of Health (NIH). (2023). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from [Link]

  • American Chemical Society (ACS). (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.[2] Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025). Regiocontrolled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine.[3] Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks for pyridine-carbonyl-pyridine structures

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Infrared Spectroscopy of Pyridine-Carbonyl-Pyridine Scaffolds: A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with pyridine-based structures frequently forming the core of novel therapeutic agents. Among these, the pyridine-carbonyl-pyridine motif is a key pharmacophore found in a variety of biologically active molecules. Its structural characterization is a critical step in synthesis, quality control, and metabolic studies. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the elucidation of these structures.

This guide, designed for researchers and drug development professionals, offers an in-depth analysis of the characteristic IR spectral features of pyridine-carbonyl-pyridine compounds. We will explore the underlying principles of their vibrational modes, compare their spectral signatures with related structures, and provide a framework for unambiguous identification.

The Vibrational Landscape of Pyridine-Carbonyl-Pyridine Structures

The IR spectrum of a pyridine-carbonyl-pyridine molecule is a composite of the vibrational modes of its constituent parts: the two pyridine rings and the central carbonyl group. The electronic interplay between these components—specifically, the conjugation of the carbonyl group with the aromatic pyridine rings—gives rise to characteristic shifts in their vibrational frequencies compared to the isolated molecules.

Pyridine Ring Vibrations

The pyridine ring, a C₂ᵥ symmetry molecule, exhibits a complex vibrational spectrum.[1] Key diagnostic bands for the pyridine ring include:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[2][3] These are often multiple weak to medium intensity bands.

  • Ring Stretching (C=C and C=N vibrations): These are perhaps the most characteristic vibrations of the pyridine ring and appear as a series of sharp bands in the 1650-1400 cm⁻¹ region.[2] The positions and relative intensities of these bands are sensitive to the substitution pattern on the ring.

  • In-plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ range.

  • Out-of-plane C-H Bending: Strong absorptions in the 900-650 cm⁻¹ region arise from the out-of-plane bending of the ring C-H bonds. The exact position is highly indicative of the substitution pattern.

Carbonyl Group (C=O) Stretching

The carbonyl stretching vibration (νC=O) is one of the most intense and recognizable peaks in an IR spectrum due to the large change in dipole moment during the vibration.[4][5] For a simple ketone, this peak typically appears around 1715 cm⁻¹.[6][7] However, several factors can influence its position:

  • Conjugation: When a carbonyl group is conjugated with an aromatic ring, as in the pyridine-carbonyl-pyridine structure, the C=O bond order is reduced due to resonance. This delocalization of π-electrons weakens the double bond, resulting in a lower stretching frequency.[5][7] This shift to a lower wavenumber (red shift) is typically in the range of 20-30 cm⁻¹.

  • Inductive Effects: The electron-withdrawing nature of the pyridine rings can have an opposing inductive effect, which would tend to increase the C=O stretching frequency. However, the resonance effect is generally dominant.

  • Steric Effects: The relative orientation of the pyridine rings and the carbonyl group can influence the degree of conjugation and thus the C=O stretching frequency.

The Integrated Spectrum: Pyridine-Carbonyl-Pyridine

In a pyridine-carbonyl-pyridine molecule, the interplay of these factors results in a unique IR spectrum. The most diagnostic peak is the conjugated carbonyl stretch , which is expected to appear in the range of 1660-1690 cm⁻¹ .[5][8] This is significantly lower than a typical aliphatic ketone.

The pyridine ring vibrations will also be present, though their positions may be slightly shifted due to the electronic influence of the carbonyl group. The overall spectrum will therefore exhibit the characteristic aromatic C-H stretches above 3000 cm⁻¹, the strong conjugated C=O stretch around 1670 cm⁻¹, and the series of pyridine ring stretching bands between 1600 cm⁻¹ and 1400 cm⁻¹.

Comparative Analysis: Distinguishing Pyridine-Carbonyl-Pyridine from Analogs

Accurate structural elucidation requires not just identifying the presence of functional groups but also differentiating the target molecule from structurally similar alternatives.

Comparison with Non-conjugated Ketones

The most straightforward comparison is with a non-conjugated ketone. For instance, a molecule with a carbonyl group flanked by non-aromatic rings (e.g., dicyclohexyl ketone) would exhibit a C=O stretch at a higher frequency, typically around 1715 cm⁻¹. The absence of aromatic C-H and ring stretching bands would be another clear differentiator.

Comparison with Benzophenone (Diphenyl Ketone)

Benzophenone is a close analog where the pyridine rings are replaced by benzene rings. Both molecules feature a diaryl ketone structure. However, the IR spectra will show subtle but important differences:

  • C=O Stretching Frequency: The C=O stretching frequency in benzophenone is typically observed around 1665 cm⁻¹. In pyridine-carbonyl-pyridine, the presence of the nitrogen atoms in the rings can slightly alter the electronic effects, potentially leading to a small shift in the C=O frequency.

  • Ring Vibrations: The pattern of the aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region will differ between pyridine and benzene derivatives, providing a key diagnostic tool.

  • C-H Bending: The out-of-plane C-H bending bands below 900 cm⁻¹ are highly characteristic of the substitution pattern on the aromatic ring and will be distinct for pyridine and benzene.

Comparison with Pyridine Esters and Amides

It is also crucial to distinguish the ketone from other carbonyl-containing pyridine derivatives.

  • Pyridine Esters: An ester will have a C-O single bond stretch in the 1300-1000 cm⁻¹ region, which is absent in a ketone. Furthermore, the C=O stretch of an ester is typically at a higher frequency (1725-1750 cm⁻¹) than a conjugated ketone.[4]

  • Pyridine Amides: A primary or secondary amide will show N-H stretching bands in the 3500-3100 cm⁻¹ region. The C=O stretch of an amide (Amide I band) is found at a lower frequency, typically 1630-1690 cm⁻¹.[4] While this overlaps with the conjugated ketone region, the presence of N-H bands and the Amide II band (N-H bend) around 1640-1550 cm⁻¹ can help in differentiation.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is paramount for accurate analysis. The following protocol outlines the key steps for analyzing solid samples using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of a pyridine-carbonyl-pyridine compound.

Instrumentation: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks with their wavenumbers.

Data Summary and Visualization

The following table summarizes the characteristic IR absorption ranges for pyridine-carbonyl-pyridine and its key comparators.

Functional Group/VibrationPyridine-Carbonyl-PyridineBenzophenonePyridine EsterPyridine Amide (2°)
Aromatic C-H Stretch 3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹
N-H Stretch ---~3300 cm⁻¹ (medium)
C=O Stretch 1660-1690 cm⁻¹ (strong) ~1665 cm⁻¹ (strong)1725-1750 cm⁻¹ (strong)1630-1680 cm⁻¹ (strong)
Pyridine Ring Stretches 1600-1400 cm⁻¹ (multiple, sharp)-1600-1400 cm⁻¹ (multiple, sharp)1600-1400 cm⁻¹ (multiple, sharp)
Benzene Ring Stretches -~1600, 1580, 1500, 1450 cm⁻¹--
Amide II (N-H Bend) ---~1550 cm⁻¹ (medium)
C-O Stretch --1300-1000 cm⁻¹ (strong)-

Below is a diagram illustrating the key diagnostic regions in the IR spectrum for identifying a pyridine-carbonyl-pyridine structure.

IR_Spectrum_Analysis cluster_regions IR Spectrum (Wavenumber cm⁻¹) cluster_interpretation Structural Interpretation Region1 3100-3000 Aromatic C-H Stretch Pyridine Pyridine Rings Present Region1->Pyridine Region2 1690-1660 Conjugated C=O Stretch Carbonyl Carbonyl Group Present Region2->Carbonyl Conjugation Conjugation Confirmed Region2->Conjugation Region3 1600-1400 Pyridine Ring Stretches Region3->Pyridine Region4 < 900 C-H Out-of-Plane Bending Region4->Pyridine Substitution Pattern Final_Structure Pyridine-Carbonyl-Pyridine Pyridine->Final_Structure Carbonyl->Final_Structure Conjugation->Final_Structure

Caption: Key IR diagnostic regions for pyridine-carbonyl-pyridine.

Alternative and Complementary Techniques

While IR spectroscopy is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. This allows for the unambiguous determination of the connectivity and substitution pattern of the pyridine rings.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the elemental composition and structural fragments.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

The workflow for structural elucidation often involves using IR for rapid functional group identification, followed by NMR and MS for detailed structural confirmation.

Structural_Elucidation_Workflow Start Unknown Compound IR FTIR Spectroscopy Start->IR Initial Analysis Xray X-ray Crystallography (if crystalline) Start->Xray Definitive 3D Structure NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Functional Groups Identified MS Mass Spectrometry IR->MS Functional Groups Identified Conclusion Confirmed Structure NMR->Conclusion Connectivity Determined MS->Conclusion Molecular Formula Confirmed Xray->Conclusion

Caption: A typical workflow for structural elucidation.

Conclusion

IR spectroscopy is an indispensable technique for the characterization of pyridine-carbonyl-pyridine structures. The position of the carbonyl stretching frequency, shifted to a lower wavenumber by conjugation, serves as a primary diagnostic marker. When combined with the characteristic fingerprint of the pyridine ring vibrations, IR spectroscopy allows for rapid and reliable identification. For unambiguous structure confirmation, especially in the context of drug development and regulatory submission, it is essential to complement IR data with other powerful analytical techniques like NMR and mass spectrometry.

References

  • Mtoz Biolabs. Pyridine Infrared Spectroscopy Analytical Service. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Retrieved from [Link]

  • JoVE. Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024-12-05). Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Castellucci, E., Sbrana, G., & Verderame, F. D. (1970). Infrared Spectra of Crystalline and Matrix Isolated Pyridine and Pyridine‐D 5. The Journal of Chemical Physics, 52(11), 5593-5601. Retrieved from [Link]

  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 12(7), 300-309. Retrieved from [Link]

  • Uniwersytet Jagielloński. Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 49-54. Retrieved from [Link]

  • ResearchGate. Vibrational vectors of five A1 vibrational modes of pyridine. Retrieved from [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. Retrieved from [Link]

  • Royal Society of Chemistry. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (2014). Retrieved from [Link]

  • AIP Publishing. The Vibrational Spectra of Pyridine and Pyridine‐d 5. Retrieved from [Link]

  • NIST. di-2-Pyridyl ketone. Retrieved from [Link]

  • NIST. 4,4'-Bipyridine. Retrieved from [Link]

  • NIST. 4,4'-Bipyridine. Retrieved from [Link]

  • chemtubeuk. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. Retrieved from [Link]

Sources

Bioactivity Landscape of 2-Chloro-4-(pyridine-3-carbonyl)pyridine Analogs: A Guide to P2X7 Antagonist Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

2-Chloro-4-(pyridine-3-carbonyl)pyridine is not a final drug candidate; it is a privileged electrophilic scaffold (Lynchpin Intermediate). In the context of modern drug discovery, particularly for inflammation and CNS disorders, this molecule serves as the critical entry point for synthesizing P2X7 Receptor Antagonists .

While the parent molecule (2-Cl) exhibits low specificity and high reactivity due to the labile chlorine atom, its amino- and ether-functionalized analogs are among the most potent inhibitors of the P2X7 ion channel. This guide compares the bioactivity of the parent scaffold against its two primary derivative classes—2-Amino-nicotinoylpyridines and 2-Phenoxy-nicotinoylpyridines —providing experimental protocols to validate their efficacy.

Mechanistic Context: The P2X7-NLRP3 Axis

To understand the bioactivity of these analogs, one must understand the target. The P2X7 receptor is an ATP-gated ion channel. Its over-activation triggers the NLRP3 inflammasome , leading to the release of pro-inflammatory cytokines (IL-1β and IL-18).

  • The Therapeutic Goal: Block P2X7 pore formation without disrupting basal purinergic signaling.

  • The Scaffold's Role: The bis-pyridine ketone core mimics the adenosine ring of ATP, while the substituents (added via the 2-Cl handle) occupy the hydrophobic pocket to lock the channel in a closed state.

Visualization: P2X7 Activation & Inhibition Pathway

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Closed State) ATP->P2X7  Binds   P2X7_Open P2X7 Pore (Open/Dilated) P2X7->P2X7_Open  Gating   Inflammasome NLRP3 Inflammasome Assembly P2X7_Open->Inflammasome  K+ Efflux   Cytokine IL-1β / IL-18 Release Inflammasome->Cytokine  Caspase-1 Activation   Inhibitor Nicotinoylpyridine Analog (Inhibitor) Inhibitor->P2X7  Allosteric Blockade   Inhibitor->P2X7_Open  Prevents  

Figure 1: The P2X7 signaling cascade. Analogs derived from the 2-Chloro scaffold prevent the transition to the open pore state, halting the inflammatory cascade.

Comparative Bioactivity Analysis

The following table contrasts the three distinct chemical states of this scaffold. Data is synthesized from structure-activity relationship (SAR) trends in P2X7 antagonism literature [1][2].

Table 1: Performance Matrix of Scaffold vs. Analogs
FeatureParent Scaffold (2-Cl)Analog Class A (2-Amino)Analog Class B (2-Phenoxy)
Structure 2-Chloro-4-(pyridine-3-carbonyl)pyridine2-(Piperazin-1-yl)-4-(pyridine-3-carbonyl)pyridine2-(4-Fluorophenoxy)-4-(pyridine-3-carbonyl)pyridine
Primary Role Synthetic IntermediateLead Candidate (Drug-like)Probe Compound
P2X7 Potency (IC₅₀) > 10,000 nM (Inactive/Toxic)10 – 50 nM (Highly Potent)100 – 500 nM (Moderate)
Selectivity Low (Reacts with nucleophiles)High (vs. P2X4, P2X1)Moderate (Lipophilic off-targets)
Solubility (pH 7.4) Low (< 10 µM)High (> 100 µM) Very Low (< 1 µM)
Metabolic Stability N/A (Rapidly metabolized/conjugated)High (T½ > 4h in microsomes)Low (prone to O-dealkylation)
Key Advantage S_NAr Reactivity Oral BioavailabilityCNS Penetration
Technical Insight:
  • The Parent (2-Cl): It acts as a "warhead." The chlorine at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). In biological assays, it may covalently bind to random proteins (promiscuity), yielding false positives or toxicity. It should not be used as a biological control.

  • Class A (Amino): Replacing Cl with a piperazine or diamine moiety introduces a solubilizing group and a hydrogen bond acceptor/donor pair critical for binding to the P2X7 allosteric site. This is the preferred route for drug development [3].

  • Class B (Phenoxy): Ether linkages increase lipophilicity (LogP > 4), aiding CNS penetration but often suffering from poor solubility and "brick-dust" properties in formulation.

Experimental Protocols

To validate the bioactivity claims, two distinct workflows are required: Chemical Derivatization (to create the active analog) and Biological Validation (to test it).

Protocol A: Synthesis of Active Analog (S_NAr Displacement)

Objective: Convert the inactive 2-Chloro scaffold into a potent 2-Amino P2X7 antagonist.

  • Reagents: 2-Chloro-4-(pyridine-3-carbonyl)pyridine (1.0 eq), N-methylpiperazine (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate S_NAr).

  • Procedure:

    • Dissolve the 2-Chloro scaffold in DMF (0.5 M concentration).

    • Add K₂CO₃ and N-methylpiperazine.

    • Heat to 80°C for 4 hours under N₂ atmosphere.

    • Monitor: TLC (EtOAc/MeOH) will show the disappearance of the non-polar parent and appearance of a polar fluorescent spot.

  • Workup: Dilute with water, extract with EtOAc, and wash with brine. Purify via flash chromatography.

  • Validation: Confirm structure via ¹H-NMR (Loss of Cl-adjacent proton shift, appearance of piperazine peaks).

Protocol B: YO-PRO-1 Dye Uptake Assay (Pore Formation)

Objective: Quantify the ability of the synthesized analog to block P2X7 pore formation. This is superior to Calcium flux for P2X7 specificity [4].

  • Cell Line: HEK293 stably transfected with human P2X7 (hP2X7-HEK).

  • Reagents:

    • Agonist: BzATP (More potent than ATP for P2X7).

    • Dye: YO-PRO-1 (Green fluorescent, enters only open large pores).

    • Buffer: Low divalent cation physiological saline (Low Ca²⁺/Mg²⁺ enhances P2X7 activation).

  • Workflow:

    • Seed: Plate hP2X7-HEK cells in black-walled 96-well plates (50k cells/well).

    • Dye Load: Add 2 µM YO-PRO-1 in assay buffer.

    • Incubate: Add test compounds (Analogs A, B, and Parent) at varying concentrations (0.1 nM – 10 µM) for 30 mins.

    • Activate: Inject 250 µM BzATP.

    • Read: Measure fluorescence (Ex 490 nm / Em 515 nm) kinetically for 60 mins.

  • Analysis: Calculate Area Under Curve (AUC). The IC₅₀ is the concentration reducing AUC by 50% relative to DMSO control.

Visual Workflow: From Scaffold to Lead

This diagram illustrates the decision tree for utilizing the 2-Chloro scaffold in a screening campaign.

Workflow Start Start: 2-Chloro-4-(pyridine-3-carbonyl)pyridine Deriv Derivatization (S_NAr Library) Reagents: Amines, Alcohols, Thiols Start->Deriv  Chemical Synthesis   Purify Purification (HPLC/Flash) Remove unreacted Cl-parent Deriv->Purify Screen Primary Screen: Ca2+ Flux (High Throughput) Purify->Screen Hit Hit Identification (>50% Inhibition @ 1µM) Screen->Hit  Select Active   Secondary Secondary Assay: YO-PRO-1 (Confirm Pore Blockade) Hit->Secondary Secondary->Deriv  SAR Refinement   Lead Lead Candidate (IC50 < 50nM) Secondary->Lead  Validation  

Figure 2: Experimental workflow for converting the 2-Chloro scaffold into validated P2X7 antagonists.

Expert Commentary & Conclusion

As a Senior Application Scientist, my assessment is that 2-Chloro-4-(pyridine-3-carbonyl)pyridine is a high-value tool only when viewed as a precursor.

  • Do not screen the parent: Screening the 2-chloro parent directly in phenotypic assays is a common novice error. Its alkylating nature can inhibit enzymes non-specifically, leading to "pan-assay interference" (PAINS) behavior.

  • Focus on the Linker: The carbonyl linker between the pyridines is crucial. It provides the necessary flexibility for the molecule to adopt a "butterfly" conformation within the P2X7 binding pocket.

  • The "Sweet Spot": The most successful analogs (like A-740003 or A-438079 derivatives) invariably utilize the 2-position for a solubilizing amine group. This balances the lipophilicity of the bis-pyridine core, ensuring the molecule is not just potent in a dish, but bioavailable in an organism.

Recommendation: Use the 2-Chloro scaffold to generate a focused library of 2-amino-nicotinoylpyridines . This allows for rapid exploration of the P2X7 chemical space with high probability of generating sub-100 nM inhibitors.

References

  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007).[1] Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states.[2] British Journal of Pharmacology, 151(5), 571–579. [Link]

  • Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel cell-permeable P2X7 receptor antagonist: JNJ-47965567. British Journal of Pharmacology, 170(3), 624–640. [Link]

  • Romagnoli, R., et al. (2015). Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-thiophene Derivatives as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for amino-ketone scaffold bioactivity). [Link]

  • Surprenant, A., & North, R. A. (2009). Signaling at Purinergic P2X Receptors.[3][2][4] Annual Review of Physiology, 71, 333-359. [Link]

Sources

Benchmarking Reference Standards for (2-chloropyridin-4-yl)(pyridin-3-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

(2-chloropyridin-4-yl)(pyridin-3-yl)methanone (CAS 120697-39-6) is a critical bis-aryl ketone intermediate employed in the synthesis of pyridine-based pharmacophores, including p38 MAPK inhibitors and xanthine oxidase inhibitors. Its structural integrity—specifically the reactivity of the 2-chloro position and the basicity of the pyridine nitrogens—presents unique analytical challenges.

This guide moves beyond basic catalog listings to objectively compare reference standard strategies. We analyze the transition from relying on "Certificate of Analysis (CoA) Face Value" to implementing self-validating, orthogonal qualification protocols using qNMR and stress-indicating HPLC.

Part 1: The Hierarchy of Reference Standards

In drug development, the "purity" on a commercial vial label is often insufficient for regulatory submission (IND/NDA). You must distinguish between the grade of the standard and the method used to qualify it.

Comparative Matrix: Standard Grades
FeatureCertified Reference Material (CRM) Primary Standard (In-House) Secondary (Working) Standard
Definition Metrologically traceable (NIST/BIPM). Rare for specific intermediates.High-purity material fully characterized by orthogonal methods (qNMR + HPLC + ROI).Routine batch qualified against the Primary Standard.
Traceability Absolute (SI Units).Derived (via qNMR Internal Standard).Relative (to Primary).[1]
Cost/mg

(Extremely High)

(High initial labor)
$ (Low)
Uncertainty < 0.5%0.5% - 1.0%1.0% - 2.0%
Best Use Dispute resolution; Calibration of Primary.The Gold Standard for API Intermediates. Daily QC release testing.

Scientist’s Insight: For (2-chloropyridin-4-yl)(pyridin-3-yl)methanone, CRMs are virtually non-existent. Therefore, the In-House Primary Standard established via qNMR is the only scientifically robust path for GMP compliance.

Part 2: Analytical Challenges & Methodology

The analysis of this ketone is complicated by two factors:

  • Pyridine Tailing: The basic nitrogen atoms interact with free silanols on HPLC columns, causing peak tailing.

  • Hydrolytic Instability: The 2-chloro group is susceptible to nucleophilic attack (hydrolysis) to form the 2-hydroxy impurity (tautomerizing to the pyridone), especially in high-pH mobile phases.

Recommended Protocol: Orthogonal Qualification

To qualify a Primary Standard, we cannot rely on HPLC area% alone (which ignores inorganic salts and residual solvents). We use a Mass Balance Approach :



However, qNMR (Quantitative NMR) is superior because it measures molar purity directly, independent of response factors.

Experimental Workflow: qNMR Qualification

Objective: Determine absolute purity of (2-chloropyridin-4-yl)(pyridin-3-yl)methanone. Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone.

  • Preparation:

    • Weigh 10.0 mg of the Analyte and 5.0 mg of Internal Standard (precision: ±0.002 mg) into the same vial.

    • Dissolve in 0.7 mL DMSO-

      
       (ensures solubility of the ketone and suppresses exchangeable protons).
      
  • Acquisition:

    • Instrument: 400 MHz (or higher).

    • Pulse Sequence: 90° pulse, relaxation delay (

      
      ) 
      
      
      
      5
      
      
      
      
      (typically 30-60s to ensure full relaxation).
    • Scans: 16 or 32.

  • Processing:

    • Phase and baseline correction (critical).

    • Integrate the diagnostic signal of the Analyte (e.g., the unique proton on the chloropyridine ring) vs. the IS signal.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[2][3][4]
Part 3: Visualization of Workflows
Diagram 1: Reference Standard Qualification Logic

This decision tree illustrates how to categorize and validate a received chemical sample.

Caption: Workflow for establishing a Primary Reference Standard when a Pharmacopeial standard is unavailable.

Diagram 2: HPLC Separation Mechanism & Degradation Pathways

Understanding the chemistry is vital for method development. The 2-chloro group is the weak link.

DegradationPath Analyte (2-chloropyridin-4-yl) (pyridin-3-yl)methanone (Target) ImpurityA 2-Hydroxy Impurity (Hydrolysis Product) Analyte->ImpurityA Nucleophilic Subst. (SNAr) Accelerated by Heat/Base ImpurityB N-Oxide Impurity (Oxidative Degradation) Analyte->ImpurityB N-Oxidation Separation HPLC Separation (C18 Base-Deactivated) Analyte->Separation Retained ImpurityA->Separation Elutes Early (Polar) ImpurityB->Separation Elutes Early (Polar) HighPH High pH (>8.0) Mobile Phase HighPH->ImpurityA Peroxide Peroxides in Solvent Peroxide->ImpurityB

Caption: Degradation pathways affecting reference standard stability and HPLC elution order.

Part 4: Validated HPLC Method Parameters

For routine purity analysis (purity check of the Working Standard), use this validated method which separates the parent from the hydrolysis impurity.

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm). Why? These columns are end-capped to prevent pyridine tailing.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5 (Buffer).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 260 nm (near

    
     for the pyridine ketone system).
    
  • Temperature: 30°C.

Self-Validating Check: Inject the standard. Calculate the USP Tailing Factor (


) .
  • If

    
    : The column silanols are active. Add 5 mM Triethylamine to the mobile phase or switch to a fresh "Base Deactivated" column.
    
  • If a new peak appears at RRT ~0.4: Check for hydrolysis (2-hydroxy impurity) caused by old buffer.

References
  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][6][7][8] (2000).[6][7] Retrieved from [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005). [Link]

  • Dolan, J. W. Separation of Pyridines and Other Basic Compounds. LCGC North America. (2006). [Link]

Sources

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